molecular formula C17H22N2O3 B1684148 Trichostatin A (racemate) CAS No. 58880-19-6

Trichostatin A (racemate)

Cat. No.: B1684148
CAS No.: 58880-19-6
M. Wt: 302.37 g/mol
InChI Key: RTKIYFITIVXBLE-WKWSCTOISA-N
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Description

Trichostatin A as a Canonical HDAC Inhibitor

Trichostatin A is a classic example of an HDAC inhibitor. mdpi.com It functions as a potent and specific inhibitor of certain classes of HDACs, leading to an accumulation of acetylated histones within cells. umass.edu This hyperacetylation can result in the reactivation of silenced genes, including those that can halt cell proliferation and induce apoptosis (programmed cell death). wikipedia.orgspandidos-publications.com

General Class Specificity (e.g., Class I and Class II HDACs)

The 18 known human HDACs are categorized into four classes based on their sequence homology to yeast orthologues. nih.govnih.gov

Class I HDACs (HDAC1, 2, 3, and 8) are primarily located in the nucleus. wikipedia.orgnih.gov

Class II HDACs are further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10). nih.govembopress.org Class II HDACs can shuttle between the nucleus and the cytoplasm. wikipedia.orgnih.gov

Class III HDACs , also known as sirtuins, are structurally and mechanistically distinct from the other classes and are not inhibited by trichostatin A. wikipedia.orgwikipedia.org

Class IV contains only HDAC11. wikipedia.orgfrontiersin.org

Trichostatin A is a broad-spectrum inhibitor that selectively targets Class I and Class II HDACs. wikipedia.orgtocris.comspandidos-publications.com It has been shown to inhibit HDACs 1, 3, 4, 6, and 10 with IC50 values in the nanomolar range. wikipedia.orgstemcell.com This broad inhibition of Class I and II HDACs is a key feature of trichostatin A's biological activity. frontiersin.orgfrontiersin.org

Table 1: Class Specificity of Trichostatin A

HDAC Class Members Inhibition by Trichostatin A
Class I HDAC1, HDAC2, HDAC3, HDAC8 Yes wikipedia.orgspandidos-publications.com
Class IIa HDAC4, HDAC5, HDAC7, HDAC9 Yes wikipedia.orgspandidos-publications.com
Class IIb HDAC6, HDAC10 Yes wikipedia.org
Class III Sirtuins (SIRT1-7) No wikipedia.orgwikipedia.org
Class IV HDAC11 Yes frontiersin.org

Historical Context and Initial Discovery

Trichostatin A was first isolated in the 1970s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus. mdpi.comnih.gov Initially, it was characterized as an antifungal antibiotic. umass.edunih.gov Its potent biological activities, including the ability to induce differentiation in murine erythroleukemia cells and cause cell cycle arrest, led to further investigation. nih.gov

A significant breakthrough came with the discovery that the molecular target of trichostatin A is the family of histone deacetylases. nih.gov This finding was crucial in elucidating the role of histone acetylation in gene regulation and provided a powerful chemical tool to study these processes. nih.govpnas.org The discovery of trichostatin A's mechanism of action paved the way for the development of a new class of potential therapeutic agents, the HDAC inhibitors, for the treatment of cancer and other diseases. nih.gov

Table 2: Key Research Findings on Trichostatin A

Finding Organism/Cell Line Effect of Trichostatin A Reference
Inhibition of HDAC Activity Human Breast Carcinoma Cell Lines IC50 of 2.4 ± 0.5 nM aacrjournals.org
Inhibition of Cell Proliferation Human Breast Carcinoma Cell Lines Mean IC50 of 124.4 ± 120.4 nM medchemexpress.com
Induction of Apoptosis Esophageal Squamous Cell Carcinoma Cells Increased Bax, decreased Bcl-2 spandidos-publications.com
Cell Cycle Arrest Esophageal Squamous Cell Carcinoma Cells G1 phase arrest, induced p21 and p27 spandidos-publications.com
Increased Histone Acetylation HeLa Cells Decondensation of chromatin nih.gov
Antitumor Activity Rat Mammary Carcinoma Model Pronounced antitumor activity aacrjournals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58880-19-6

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+

InChI Key

RTKIYFITIVXBLE-WKWSCTOISA-N

Isomeric SMILES

CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Appearance

Solid powder

Other CAS No.

58880-19-6

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 300
trichostatin A
tricostatin A
trychostatin A
TSA antibioitc

Origin of Product

United States

Molecular Mechanisms of Trichostatin a Action

Direct Enzymatic Inhibition of Histone Deacetylases

TSA's primary mechanism of action involves the direct inhibition of HDAC enzymes, which are crucial for the deacetylation of lysine (B10760008) residues on histone and non-histone proteins. This inhibition is a key factor in its ability to modulate gene transcription.

Pan-HDAC Inhibition Spectrum

Trichostatin A is recognized as a pan-HDAC inhibitor, demonstrating broad activity against Class I and Class II HDAC families. wikipedia.orgresearchgate.net This wide-ranging inhibition makes it a valuable tool for studying the general effects of histone acetylation. guidetopharmacology.org However, it is important to note that while it is a pan-inhibitor, its effects on different HDAC isoforms are not uniform. e-crt.org TSA is considered a reversible inhibitor of HDACs. nih.gov

Specific HDAC Isoform Target Selectivity

While TSA exhibits broad inhibitory action, studies have revealed its selectivity for specific HDAC isoforms. It is known to inhibit HDACs 1, 3, 4, 6, and 10 with IC50 values in the nanomolar range, around 20 nM. wikipedia.org Research has also shown that selective inhibition of HDAC1, HDAC3, HDAC4, and HDAC6 can lead to specific cellular outcomes. e-crt.org For instance, some compounds show greater inhibition of HDAC3 and HDAC6 compared to other isoforms. nih.gov The diverse responses of cancer cells to TSA suggest that its effects are not solely dependent on its HDAC selectivity but also involve other cellular targets. nih.gov

Table 1: Specific HDAC Isoform Inhibition by Trichostatin A

HDAC Isoform Inhibition Status IC50 Value (approx.)
HDAC1 Inhibited ~20 nM
HDAC3 Inhibited ~20 nM
HDAC4 Inhibited ~20 nM
HDAC6 Inhibited ~20 nM
HDAC10 Inhibited ~20 nM

Interaction with Catalytic Sites

The inhibitory action of TSA is centered on its interaction with the catalytic active site of HDAC enzymes. Class I, II, and IV HDACs are zinc-dependent enzymes. bmglabtech.comresearchgate.net TSA, a hydroxamic acid, functions by chelating the zinc ion (Zn2+) that is essential for the deacetylase reaction. ijbiotech.comtandfonline.com This binding of the hydroxamic acid group to the zinc atom in a chelating manner is a critical determinant of the inhibitor's potency. tandfonline.com The structure of TSA allows it to fit into the active site, where it blocks substrate access and prevents the removal of acetyl groups. researchgate.net

Potential Interactions with Class III HDACs (Sirtuins)

Class III HDACs, also known as sirtuins, are mechanistically distinct from Class I and II HDACs as they are NAD+-dependent enzymes. sigmaaldrich.com Generally, Trichostatin A does not inhibit Class III sirtuins. wikipedia.orgguidetopharmacology.orgsigmaaldrich.com This selectivity makes TSA a useful tool to differentiate the biological roles of sirtuins from those of other HDAC classes. guidetopharmacology.org However, some recent reports suggest potential interactions between TSA and the SIRT6 protein. wikipedia.org

Global Chromatin Remodeling and Epigenetic Modification

The inhibition of HDACs by TSA leads to a global increase in histone acetylation, a key epigenetic modification that results in chromatin remodeling and altered gene expression.

Induction of Histone Hyperacetylation

By blocking the removal of acetyl groups, TSA treatment leads to the hyperacetylation of histones, particularly histones H3 and H4. nih.gov This hyperacetylation neutralizes the positive charge of lysine residues on the histone tails, weakening the interaction between histones and DNA. ijbiotech.com This "relaxing" of the chromatin structure makes the DNA more accessible to transcription factors, generally leading to transcriptional activation. frontiersin.org

Specific lysine residues on histones are targeted for acetylation, and TSA has been shown to increase acetylation at several key sites. Studies have documented increased acetylation of H3K9, H3K18, and H4K12 following TSA treatment. mdpi.com For instance, in certain cellular contexts, TSA has been observed to enhance the acetylation of H3K9 and H3K18. mdpi.com Another study demonstrated that TSA treatment is associated with the hyperacetylation of both histones H3 and H4. nih.gov Research on esophageal cancer cells revealed that TSA can affect the acetylation of histone H3 at lysine 9 (H3K9). amegroups.org Furthermore, in human umbilical artery endothelial cells, TSA treatment leads to increased histone acetylation at the eNOS promoter, specifically at H3K9, which correlates with increased gene expression. frontiersin.org

Table 2: Histone Sites Hyperacetylated by Trichostatin A

Histone Specific Lysine Residue
H3 K9
H3 K18
H4 K12

Regulation of DNA Methylation-Related Genes (e.g., DNMT1, DNMT3a)

Trichostatin A (TSA), primarily known as a histone deacetylase (HDAC) inhibitor, also exerts influence over DNA methylation patterns, largely through the regulation of DNA methyltransferase (DNMT) enzymes. mdpi.comresearchgate.net The interplay between histone acetylation and DNA methylation is a critical aspect of epigenetic regulation. mdpi.com Research indicates that TSA can lead to a reduction in the expression of key DNMTs, which are responsible for establishing and maintaining DNA methylation patterns. mdpi.com

Specifically, studies have shown that TSA treatment can down-regulate the messenger RNA (mRNA) and protein levels of DNMT1. researchgate.net In Jurkat T leukemia cells, TSA was found to decrease the stability of DNMT1 mRNA, reducing its half-life significantly. researchgate.net DNMT1 is the primary enzyme responsible for maintaining methylation patterns during DNA replication. mdpi.com

Furthermore, TSA affects the de novo methyltransferases, DNMT3a and DNMT3b, which establish new methylation patterns. mdpi.comaacrjournals.org In human endometrial cancer cells, TSA treatment resulted in a two- to three-fold reduction in DNMT3B mRNA levels by accelerating its degradation, while having little effect on DNMT3A in that specific cell line. aacrjournals.org However, in other contexts, such as porcine cloned embryos, TSA treatment led to an upregulation of DNMT3a expression at certain developmental stages, suggesting that its regulatory effects can be context-dependent. mdpi.com In hepatocellular carcinoma cell lines, another deacetylase inhibitor, panobinostat, was shown to repress mRNA and protein levels of both DNMT1 and DNMT3a, but not DNMT3b. springermedizin.de This indirect regulation of DNMTs provides a mechanism by which HDAC inhibitors like TSA can induce DNA hypomethylation and reactivate gene expression silenced by methylation. researchgate.netaacrjournals.org

Table 1: Effect of Trichostatin A on DNA Methylation-Related Genes

Gene Effect of TSA Treatment Cell/System Studied Finding Citation
DNMT1 Down-regulation Jurkat T leukemia cells Decreased mRNA stability and protein expression. researchgate.net
DNMT1 Little to no effect Endometrial Ishikawa cells Steady-state mRNA levels were largely unaffected. aacrjournals.org
DNMT1 Expression pattern similar to control Porcine cloned embryos Expression paralleled that in IVF control embryos. mdpi.com
DNMT3a Little to no effect Endometrial Ishikawa cells Steady-state mRNA levels were largely unaffected. aacrjournals.org
DNMT3a Upregulation Porcine cloned embryos Significantly upregulated at 1-cell, 2-cell, and blastocyst stages. mdpi.com
DNMT3B Down-regulation Endometrial Ishikawa cells 2- to 3-fold reduction in mRNA levels via accelerated degradation. aacrjournals.org

Influence on Chromatin Accessibility and Transcriptional Machinery

As a potent inhibitor of HDACs, Trichostatin A's primary mechanism involves increasing global histone acetylation. researchgate.net This modification is fundamentally linked to changes in chromatin structure and accessibility. tulane.edu The acetylation of lysine residues on the N-terminal tails of core histone proteins neutralizes their positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. nih.gov This process results in a more relaxed or "open" chromatin conformation, known as euchromatin. nih.gov

This structural reorganization on a scale from 200 nm to over 1 µm makes the DNA more accessible to the transcriptional machinery. researchgate.net By creating a more permissible chromatin environment, TSA facilitates the binding of transcription factors to their target promoter and enhancer regions. tulane.edunih.gov For example, increased histone H4 acetylation induced by TSA can enhance the access of the p53 transcription factor to the p21WAF1 promoter. nih.gov The level of histone acetylation, particularly at sites like H3K9 and H4K12, often correlates with the rate of gene transcription. tulane.edu

In vivo studies using live-cell imaging have directly visualized this effect, showing that TSA-induced hyperacetylation causes a reversible decondensation of dense chromatin regions, leading to a more homogeneous distribution of chromatin within the nucleus. researchgate.net This global opening of chromatin structure is a key mechanism by which TSA can induce widespread changes in gene expression, allowing for the activation of previously silenced genes. oup.com

Non-Histone Protein Acetylation and Functional Modulation

The effects of Trichostatin A are not confined to histones. As an HDAC inhibitor, it increases the acetylation of a wide array of non-histone proteins, thereby regulating their function. nih.gov Post-translational modifications, including acetylation, are crucial for controlling protein stability, localization, and enzymatic activity. researchgate.net

Acetylation and Stabilization of Key Regulatory Proteins (e.g., Estrogen Receptor Alpha, p300)

Trichostatin A has been shown to modulate the function of key regulatory proteins through acetylation, with significant research focusing on Estrogen Receptor Alpha (ERα) and the transcriptional co-activator p300. nih.govnih.gov

Studies in breast cancer cell lines demonstrate that TSA treatment increases the acetylation of ERα in a dose-dependent manner. nih.govresearchgate.net This increased acetylation is directly linked to an enhancement of the ERα protein's stability. nih.govnih.gov The mechanism for this stabilization involves the histone acetyltransferase (HAT) p300. nih.gov Interestingly, TSA not only affects ERα but also increases the acetylation and stability of p300 itself. nih.govresearchgate.net An increase in stable, acetylated p300 leads to greater acetylation of its targets, including ERα. nih.gov The overexpression of p300 has been shown to induce ERα acetylation and stability by preventing its ubiquitination, a process that targets proteins for degradation. nih.govresearchgate.net Conversely, reducing p300 levels leads to a decrease in both the acetylation and the amount of ERα protein, confirming that p300 mediates the stabilizing effects of TSA on ERα. nih.govnih.gov

Table 2: Effect of Trichostatin A on Key Regulatory Proteins

Protein Effect of TSA Treatment Mechanism Consequence Citation
Estrogen Receptor Alpha (ERα) Increased Acetylation & Stability Mediated by p300; blockage of ubiquitination. Enhanced protein stability and potential modulation of ERα-mediated gene expression. nih.govnih.govresearchgate.net
p300 Increased Acetylation & Stability Inhibition of deacetylation leads to autoacetylation and stabilization. Increased HAT activity, leading to enhanced acetylation of its substrate proteins like ERα. nih.govresearchgate.net

Post-Translational Modifications and Protein Stability

The acetylation of non-histone proteins by agents like Trichostatin A is a critical post-translational modification (PTM) that governs protein stability. researchgate.netfrontiersin.org PTMs are essential regulatory mechanisms that fine-tune the function, localization, and life-span of proteins within the cell. frontiersin.orgnih.gov

The stability of a protein is often determined by a balance between stabilizing modifications and signals for degradation, such as ubiquitination. Acetylation can directly compete with ubiquitination for the same lysine residues on a target protein. By increasing the acetylated state of a protein, TSA can protect it from the ubiquitin-proteasome degradation pathway, thereby increasing its half-life and intracellular concentration. nih.gov

The case of p300 and ERα provides a clear example of this principle. TSA-induced hyperacetylation of p300 enhances its stability. researchgate.net This stabilized p300 can then acetylate ERα, which in turn blocks the ubiquitination of ERα and leads to its accumulation. nih.gov This cascade demonstrates how inhibiting a single class of enzymes (HDACs) can have far-reaching consequences on cellular signaling and protein homeostasis by altering the PTM landscape and shifting the equilibrium away from protein degradation and towards stabilization. nih.govnih.gov

Cellular and Subcellular Effects of Trichostatin a

Regulation of Cell Proliferation and Cell Cycle Progression

TSA significantly impacts the proliferation of cancer cells by inducing cell cycle arrest at various phases. This arrest prevents the cells from proceeding through the division cycle, ultimately inhibiting tumor growth.

TSA has been demonstrated to induce cell cycle arrest in a variety of cancer cell lines, with the specific phase of arrest often being cell-type dependent. For instance, in human gastric cancer AGS cells, TSA treatment leads to cell cycle arrest in the G0/G1 and G2/M phases, with a more pronounced arrest in the G0/G1 phase. wjgnet.com Similarly, in human bladder cancer 5637 cells, TSA causes cell cycle arrest at both the G2/M and G1 phases. spandidos-publications.com Studies on osteosarcoma MG-63 cells and H-ras-transformed breast epithelial cells (MCF10A-ras) also show that TSA can arrest the cell cycle in the G1/G2 and G1 phases, respectively. researchgate.netwaocp.org In prostate cancer PC3 cells, lower concentrations of TSA induce G2/M arrest, while higher concentrations can cause arrest in both G0/G1 and G2/M phases. spandidos-publications.com Furthermore, in human lung cancer A549 cells, TSA treatment resulted in an increased proportion of cells in the G0/G1 and G2/M phases. magtechjournal.com In lymphatic endothelial cells (LECs), TSA induces a G0/G1 arrest. nih.gov

Table 1: Cell Cycle Arrest Induced by Trichostatin A in Various Cancer Cell Lines

Cell LineCancer TypePhase of Cell Cycle ArrestReference
AGSGastric CancerG0/G1 and G2/M wjgnet.com
5637Bladder CancerG1 and G2/M spandidos-publications.com
MG-63OsteosarcomaG1/G2 waocp.org
MCF10A-rasBreast CancerG1 researchgate.net
PC3Prostate CancerG2/M (lower conc.), G0/G1 and G2/M (higher conc.) spandidos-publications.com
A549Lung CancerG0/G1 and G2/M magtechjournal.com
LECLymphatic Endothelial CellsG0/G1 nih.gov

The induction of cell cycle arrest by TSA is orchestrated through the modulation of key cell cycle regulatory proteins. A common mechanism observed across multiple cancer types is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. spandidos-publications.comresearchgate.net For example, in H-ras-transformed breast epithelial cells, TSA treatment markedly down-regulates the expression of cyclin D1 and CDK4, while up-regulating p21 and p53. researchgate.net This leads to a decrease in the hyperphosphorylation of the retinoblastoma protein (Rb), a critical step for G1/S transition. researchgate.net In human bladder cancer cells, TSA was found to reduce the expression of cyclin D1 and upregulate p21. spandidos-publications.com Similarly, in esophageal squamous cell carcinoma, TSA induces G0/G1 arrest by inducing p21 and p27. spandidos-publications.com

Interestingly, in lymphatic endothelial cells, while TSA upregulates p21, p27, and p53, it also leads to an increase in cyclin D1 and Cdk4 expression. nih.gov However, the cell cycle is still arrested in the G0/G1 phase, suggesting that the inhibitory effects of p21 and p27 override the pro-proliferative signals. nih.gov In prostate cancer PC3 cells, TSA treatment leads to decreased expression of cyclin D1 and CDK6, and consequently, decreased phosphorylation of Rb. spandidos-publications.com

Table 2: Modulation of Cell Cycle Regulators by Trichostatin A

Cell LineUpregulated ProteinsDownregulated ProteinsEffect on RbReference
MCF10A-ras (Breast Cancer)p21, p53cyclin D1, CDK4Decreased hyperphosphorylation researchgate.net
5637 (Bladder Cancer)p21cyclin D1Not specified spandidos-publications.com
Esophageal Squamous Cell Carcinomap21, p27Not specifiedNot specified spandidos-publications.com
Lymphatic Endothelial Cellsp21, p27, p53, cyclin D1, Cdk4cyclin ANot specified nih.gov
PC3 (Prostate Cancer)Not specifiedcyclin D1, CDK6Decreased phosphorylation spandidos-publications.com

Cell Cycle Arrest Induction (e.g., G0/G1, G1, G2/M phases)

Mechanisms of Apoptosis Induction

In addition to inhibiting cell proliferation, TSA is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical aspect of its anti-tumor activity.

TSA primarily triggers apoptosis through the intrinsic, or mitochondrial, pathway. spandidos-publications.complos.org This pathway is initiated by cellular stress and converges on the mitochondria, leading to a cascade of events that culminate in cell death.

A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (MMP). spandidos-publications.com TSA has been shown to induce a significant decrease in MMP in various cancer cell lines. For instance, in human bladder cancer 5637 cells, TSA treatment leads to a dose-dependent depolarization of the inner mitochondrial membrane. spandidos-publications.com Similarly, in human renal carcinoma cells, co-treatment with TSA and TRAIL (TNF-related apoptosis-inducing ligand) significantly decreases the MMP. biomolther.org Studies in human leukemia cells have also shown that TSA can potentiate etoposide-induced loss of mitochondrial membrane potential. iiarjournals.org This disruption of the mitochondrial membrane is a critical step that precedes the release of pro-apoptotic factors. plos.orgmdpi.com

Following the loss of mitochondrial membrane potential, pro-apoptotic proteins that are normally sequestered within the mitochondria are released into the cytoplasm. One of the most important of these is cytochrome c. spandidos-publications.comsemanticscholar.org The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway. researchgate.netcore.ac.uk In breast cancer cells, TSA has been observed to induce the release of cytochrome c from the mitochondria into the cytoplasm in a time-dependent manner. plos.org This release has also been documented in lymphatic endothelial cells following TSA treatment, indicating the activation of the intrinsic apoptotic pathway. nih.govresearchgate.netcore.ac.uk Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioners of apoptosis.

Reactive Oxygen Species (ROS) Generation (e.g., mitochondrial-derived ROS)

Caspase Cascade Activation (e.g., Caspase-3, Caspase-8, Caspase-9)

Trichostatin A (TSA) is a potent inducer of apoptosis through the activation of the caspase cascade in various cancer cell lines. mdpi.com This activation involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Specifically, TSA has been shown to activate the following caspases:

Caspase-3: Activation of caspase-3, an effector caspase, is a common feature of TSA-induced apoptosis. mdpi.comspandidos-publications.com In human lung carcinoma cells, TSA treatment leads to the activation of caspase-3. mdpi.com Similarly, in urinary bladder cancer cells and H-ras-transformed breast epithelial cells, TSA induces apoptosis through caspase-3 activation. researchgate.netspandidos-publications.com Co-treatment with TRAIL can further enhance TSA-induced caspase-3 activation. biomolther.org

Caspase-8: TSA can activate caspase-8, an initiator caspase of the extrinsic pathway. spandidos-publications.commdpi.com In HeLa cells, the caspase-8 pathway is involved in TSA-induced apoptosis. spandidos-publications.com Combination treatment of TSA with TRAIL in human ovarian and renal carcinoma cells significantly activates caspase-8. biomolther.orgnih.gov This activation can lead to the cleavage of Bid, linking the extrinsic and intrinsic apoptotic pathways. nih.gov

Caspase-9: As an initiator caspase of the intrinsic pathway, caspase-9 is also activated by TSA. mdpi.com In human lung carcinoma and urinary bladder cancer cells, TSA treatment results in the activation of caspase-9. mdpi.comspandidos-publications.com This activation often follows the loss of mitochondrial membrane potential. spandidos-publications.com The combination of TSA and TRAIL also enhances caspase-9 activation. biomolther.org

The activation of these caspases is a critical step in the execution of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptotic cell death. koreascience.kr

Poly(ADP-ribose) Polymerase (PARP) Cleavage

The cleavage of Poly(ADP-ribose) Polymerase (PARP) is a hallmark of apoptosis and a downstream event of caspase activation. Trichostatin A (TSA) has been shown to induce PARP cleavage in various cancer cell lines, indicating the execution phase of apoptosis.

In urinary bladder cancer cells, TSA treatment leads to the activation of caspase-3, which is followed by the cleavage of PARP. spandidos-publications.com Similarly, in human renal carcinoma cells, the combination of TSA and TRAIL results in a marked increase in the cleavage of PARP from its 116 kDa form to an 89 kDa fragment, which serves as a marker for cells undergoing apoptosis. biomolther.org This cleavage is a direct consequence of the activation of effector caspases like caspase-3. biomolther.org Furthermore, in murine pro-B lymphoma cells, TSA treatment leads to the activation of caspase-3 and subsequent PARP cleavage, contributing to apoptosis. mdpi.com

Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2, Bcl-xL, BimEL, Noxa, Mcl-1, RIP)

Trichostatin A (TSA) significantly modulates the expression of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway. This regulation involves both pro-apoptotic and anti-apoptotic members, shifting the balance towards cell death.

Upregulation of Pro-Apoptotic Proteins:

Bax: TSA treatment has been shown to increase the expression of the pro-apoptotic protein Bax in several cancer cell lines, including colorectal cancer cells (both p53-wildtype and mutant), esophageal squamous cell carcinoma, and H-ras-transformed breast epithelial cells. researchgate.netnih.govspandidos-publications.com In colorectal cancer cells, the knockdown of Bax significantly reduces TSA-induced apoptosis, highlighting its crucial role. nih.gov

Bak, Bim, and Noxa: In hepatocellular carcinoma and leukemia cell lines, TSA upregulates the expression of pro-apoptotic proteins such as Bak, Bim, and Noxa. mdpi.comnih.gov The induction of Bim has also been observed in pancreatic cancer cells following treatment with HDAC inhibitors. nih.gov

Downregulation of Anti-Apoptotic Proteins:

Bcl-2: A common effect of TSA is the downregulation of the anti-apoptotic protein Bcl-2. This has been observed in colorectal cancer, esophageal squamous cell carcinoma, hepatocellular carcinoma, and H-ras-transformed breast epithelial cells. researchgate.netmdpi.comnih.govspandidos-publications.com The reduction in Bcl-2 levels, often in conjunction with an increase in Bax, leads to a higher Bax/Bcl-2 ratio, which is a key trigger for apoptosis. spandidos-publications.com

Bcl-xL and Mcl-1: TSA also decreases the expression of other anti-apoptotic proteins like Bcl-xL and Mcl-1 in various cancer types, including colorectal and hepatocellular carcinoma. mdpi.comnih.gov In pancreatic cancer cells, HDAC inhibitors have been shown to reduce Mcl-1 levels. nih.gov

RIP: In some contexts, HDAC inhibitors can lead to the inactivation of the anti-apoptotic protein RIP. nih.gov

The table below summarizes the effect of TSA on various Bcl-2 family proteins in different cancer cell lines.

Cell Line TypePro-Apoptotic UpregulationAnti-Apoptotic DownregulationReference
Colorectal CancerBaxBcl-2, Bcl-xL nih.gov
Esophageal Squamous Cell CarcinomaBaxBcl-2 spandidos-publications.com
Hepatocellular CarcinomaBak, BimBcl-2, Bcl-xL, Mcl-1 mdpi.comnih.gov
H-ras-transformed Breast EpithelialBaxBcl-2 researchgate.net
LeukemiaBak, Bim, NoxaBcl-2, Bcl-xL, Mcl-1 nih.gov
Pancreatic CancerBimMcl-1 nih.gov

This modulation of Bcl-2 family proteins by TSA ultimately leads to the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis. mdpi.com

Involvement of Specific Transcription Factors and Signaling Pathways (e.g., p53, Klf4, Sp1-survivin, ERK1/2)

Trichostatin A (TSA) influences several key transcription factors and signaling pathways to exert its anti-cancer effects, including apoptosis and cell cycle arrest.

p53: TSA can induce apoptosis through both p53-dependent and p53-independent mechanisms. nih.govspandidos-publications.com In colorectal cancer cells with wild-type p53, TSA treatment leads to a more significant apoptotic response compared to cells with mutant p53. nih.govspandidos-publications.com TSA has been shown to upregulate p53 expression in various cancer cell lines, including gastric cancer, osteosarcoma, and hepatocellular carcinoma. mdpi.com This upregulation can, in turn, promote the expression of pro-apoptotic proteins like Bax. researchgate.net In some instances, however, TSA can induce apoptosis and upregulate p21Waf1/Cip1 independently of p53. scirp.org

Klf4: Krüppel-like factor 4 (Klf4) is another transcription factor modulated by TSA. In ovarian and lung cancer cells, TSA upregulates Klf4 expression, which is associated with increased apoptosis. waocp.orgwaocp.org This suggests that Klf4 may act as a tumor suppressor downstream of TSA. waocp.orgwaocp.org Furthermore, in vascular smooth muscle cells, TSA has been shown to inhibit proliferation by activating the KLF4/p21/p27 signaling pathway. researchgate.netnih.gov

Sp1-survivin: In bladder cancer cells, TSA has been observed to decrease the protein level of the transcription factor Sp1 at later stages of treatment. spandidos-publications.com This reduction in Sp1 likely leads to the downregulation of its target gene, survivin, an inhibitor of apoptosis, thereby contributing to the antitumor activity of TSA. spandidos-publications.com

ERK1/2: The role of the ERK1/2 signaling pathway in TSA's effects appears to be context-dependent. In some cancer cells, such as esophageal squamous cell carcinoma, TSA inhibits the phosphorylation of ERK1/2, which is associated with suppressed cell growth. spandidos-publications.com Conversely, in H-ras-transformed breast epithelial cells, TSA activates the ERK pathway, which plays a role in cell cycle arrest and apoptosis. researchgate.net In certain contexts, TSA can activate ERK1/2 to prevent apoptosis in normal cells while promoting it in cancer cells. alzdiscovery.org

Autophagy Modulation

Trichostatin A (TSA) has been identified as a modulator of autophagy, a cellular process involving the degradation of cellular components through lysosomes. In some cancer cells, TSA can induce autophagy. For instance, in human osteosarcoma cells, TSA treatment leads to the induction of autophagy. nih.gov This process is linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the enhancement of forkhead box O1 (FOXO1) transcriptional activity. nih.gov

The induction of autophagy by TSA can sometimes act as a cell survival mechanism against the cell death induced by the compound. nih.gov However, the role of autophagy in the context of TSA treatment can be complex and cell-type specific. In other scenarios, such as in cisplatin-resistant human ovarian cancer cells, TSA-induced autophagy, evidenced by increased LC3-II expression, contributes to the reduction in cell viability alongside apoptosis and cell cycle arrest. physiology.org Furthermore, in the context of polymicrobial sepsis, TSA has been shown to promote macrophage M2 polarization by enhancing autophagy, which helps to reduce systemic inflammation. nih.gov TSA is also listed as an activator of autophagy in general cellular contexts. tocris.com In unloaded-induced skeletal muscle atrophy, however, TSA treatment did not appear to activate the autophagy-lysosome pathway. physiology.org

Induction of Autophagy and Autophagosome Formation (e.g., LC3-II accumulation, GFP-LC3 puncta)

Trichostatin A (TSA) has been identified as a potent inducer of autophagy, a cellular process involving the degradation of cellular components via lysosomes. This induction is characterized by key molecular and cellular changes, primarily the formation of autophagosomes.

A primary indicator of autophagy induction by TSA is the accumulation of the lipidated form of microtubule-associated protein 1 light chain 3, known as LC3-II. nih.govarchivesofmedicalscience.com In numerous cancer cell lines, including human osteosarcoma (U2OS), colon cancer (HCT116), and cervical cancer cells, treatment with TSA leads to a dose- and time-dependent increase in LC3-II levels. nih.govarchivesofmedicalscience.comtandfonline.comnih.gov This accumulation of LC3-II, an integral component of the autophagosome membrane, signifies an increase in the number of autophagosomes within the cell. archivesofmedicalscience.com

Further visual evidence for TSA-induced autophagy comes from studies using green fluorescent protein-tagged LC3 (GFP-LC3). In untreated cells, GFP-LC3 shows a diffuse cytoplasmic distribution. However, upon induction of autophagy by TSA, the protein is recruited to autophagosome membranes, appearing as distinct puncta or dots under fluorescence microscopy. nih.govarchivesofmedicalscience.comtandfonline.com A significant increase in the number of these GFP-LC3 puncta has been observed in various cell types, including U2OS cells and mouse embryonic fibroblasts (MEFs), following TSA treatment, confirming the formation of autophagic vacuoles. nih.govarchivesofmedicalscience.comtandfonline.comresearchgate.net

Table 1: Evidence of TSA-Induced Autophagosome Formation

Cell Line Method of Detection Observation Reference
Human Osteosarcoma (U2OS) Western Blot Dose- and time-dependent accumulation of LC3-II. nih.gov, archivesofmedicalscience.com
Human Osteosarcoma (U2OS) Confocal Microscopy Significant increase in GFP-LC3 puncta. nih.gov, archivesofmedicalscience.com
Human Colon Cancer (HCT116) Western Blot Accumulation of LC3-II. tandfonline.com
Mouse Embryonic Fibroblasts (MEFs) Confocal Microscopy Increase of GFP-LC3 puncta. tandfonline.com, researchgate.net
Cervical Cancer (HeLa, Caski) Western Blot Elevated beclin1 protein levels and LC3 II/I ratio. nih.gov

Regulatory Pathways Involved (e.g., mTOR signaling pathway inhibition, FOXO1 transcriptional activity enhancement)

The induction of autophagy by Trichostatin A is mediated through the modulation of key regulatory signaling pathways. Research has prominently implicated the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the enhancement of Forkhead box O1 (FOXO1) transcriptional activity. nih.govarchivesofmedicalscience.com

The mTOR signaling pathway is a critical negative regulator of autophagy. nih.govnih.gov In several cancer cell models, including osteosarcoma and H-ras transformed breast epithelial cells, TSA treatment has been shown to inhibit the mTOR pathway. nih.govarchivesofmedicalscience.comnih.govspandidos-publications.com This inhibition is evidenced by the reduced phosphorylation of downstream mTOR targets, such as the ribosomal protein S6. nih.govspandidos-publications.com The suppression of mTOR signaling by TSA effectively removes a key brake on the autophagy process, leading to its initiation. nih.govsci-hub.se

Concurrently, TSA enhances the activity of the transcription factor FOXO1. nih.govarchivesofmedicalscience.com Under normal conditions, the protein kinase B (AKT) phosphorylates FOXO1, sequestering it in the cytoplasm. archivesofmedicalscience.com TSA has been shown to inhibit AKT activity, leading to the dephosphorylation of FOXO1 and its translocation into the nucleus. archivesofmedicalscience.com Once in the nucleus, FOXO1 acts as a transcription factor, upregulating the expression of several autophagy-related genes (ATGs), such as ATG4B, ATG12, LC3, and ULK2. nih.govarchivesofmedicalscience.com This transcriptional activation of ATGs by FOXO1 provides the necessary molecular machinery for autophagosome formation and maturation. nih.govtandfonline.com Studies have confirmed that the knockdown of FOXO1 via siRNA significantly diminishes TSA-induced autophagy, demonstrating its crucial role in the process. nih.govarchivesofmedicalscience.com

Table 2: Regulatory Pathways Modulated by TSA in Autophagy Induction

Pathway Key Molecule Effect of TSA Consequence Reference
mTOR Signaling mTOR, p-S6 Inhibition/Dephosphorylation Removes negative regulation of autophagy. nih.gov, spandidos-publications.com, archivesofmedicalscience.com, nih.gov
FOXO1 Signaling AKT, FOXO1 Inhibition of AKT, leading to FOXO1 dephosphorylation and nuclear translocation. Enhances transcriptional activity of FOXO1. nih.gov, archivesofmedicalscience.com
FOXO1 Signaling ATG Genes Upregulation of expression (e.g., ATG4B, ATG12). Promotes autophagosome formation. nih.gov, tandfonline.com, archivesofmedicalscience.com

Autophagy as a Cell Survival Mechanism or Cell Death Enhancer

The role of autophagy in cells treated with Trichostatin A is complex and appears to be context-dependent, with evidence supporting its function as both a cell survival mechanism and a contributor to cell death. nih.gov

However, the contribution of autophagy to cell death induced by histone deacetylase inhibitors (HDACis) remains a subject of debate. nih.gov Some studies have reported that autophagy can act as a cell death mechanism in certain scenarios of HDACI-induced cytotoxicity. nih.gov This suggests that the ultimate effect of autophagy—whether it promotes survival or enhances death—may depend on the specific cell type, the cellular environment, and the nature of the initial stimulus. nih.govmdpi.com

Autophagy Flux Regulation

Evidence for the enhancement of autophagic flux by TSA comes from experiments that measure the degradation of autophagy substrates and the use of lysosomal inhibitors. nih.govtandfonline.com One key substrate is the protein p62/SQSTM1, which is incorporated into autophagosomes and degraded upon their fusion with lysosomes. A decrease in p62 levels following TSA treatment is indicative of a functional and active autophagic flux. nih.govnih.govspandidos-publications.com

Cellular Differentiation and Dedifferentiation Processes

Induction of Differentiation in Transformed Cells

Trichostatin A, as a histone deacetylase (HDAC) inhibitor, is a potent inducer of differentiation in a variety of transformed or cancerous cells. pnas.orgoup.com This effect is linked to its ability to cause hyperacetylation of histones, which remodels chromatin and alters gene expression, often reactivating genes associated with a more differentiated, less malignant phenotype. pnas.orgnih.gov

For example, TSA is a known inducer of terminal differentiation in murine erythroleukemia cells. pnas.org In gastric cancer cell lines, TSA can induce phenotypic changes that include differentiation, alongside cell cycle arrest and apoptosis. mdpi.comspandidos-publications.com The ability of HDAC inhibitors like TSA to induce differentiation suggests that some transformed cells have altered regulation of histone acetylation, and correcting this can push them towards a more mature, non-proliferative state. pnas.org

Promotion of Specific Cell Lineage Differentiation (e.g., hepatocytes, odontoblasts, cardiomyocytes)

Beyond its effects on transformed cells, Trichostatin A has been demonstrated to actively promote the differentiation of stem and progenitor cells into specific, specialized cell lineages.

Hepatocytes: TSA promotes the differentiation of various stem cells into hepatocytes. It has been shown to advance the hepatic differentiation of rat mesenchymal progenitor cells derived from bone marrow. psu.edu In human mesenchymal stem cells, TSA also facilitates hepatocyte differentiation. stemcell.com Furthermore, in cultured human hepatoma cell lines (HepG2 and Huh-7), TSA not only inhibits proliferation but also upregulates the expression of genes related to liver-specific functions, inducing a more differentiated hepatocyte-like phenotype. nih.gov It also helps maintain the functional differentiation of primary cultured rat hepatocytes. oup.comoup.com

Odontoblasts: In the context of dental tissue engineering, TSA has been identified as a factor that promotes the differentiation of human dental pulp stem cells (hDPSCs) into odontoblasts, the cells responsible for forming dentin. nih.govbenthamscience.compatrinum.ch Studies show that TSA treatment of hDPSCs increases the expression of odontoblast-specific markers, such as dentin sialophosphoprotein and dentin matrix protein 1, and accelerates mineral nodule formation in vitro. nih.govpatrinum.ch This indicates that TSA can serve as a key regulator in the odontoblastic differentiation of dental pulp stem cells. nih.gov Similar effects have been noted in preodontoblast cell lines. abstractarchives.com

Cardiomyocytes: TSA has been shown to direct the differentiation of pluripotent stem cells into cardiomyocytes. In murine and monkey embryonic stem cells, as well as murine induced pluripotent stem cells (iPSCs), TSA treatment induces differentiation into cardiomyocytes, partly through the acetylation of the key cardiac transcription factor GATA4. nih.govibp.cz This cardiogenic potential has also been demonstrated in human iPSCs, where TSA enhances their differentiation into a cardiomyocyte lineage. nih.govoup.com The resulting cells express cardiac-specific proteins and exhibit functional properties of heart muscle cells. nih.gov This effect is also observed in other stem cell types, where HDAC inhibitors like TSA increase the expression of cardiomyocyte-specific genes. plos.orgspandidos-publications.com

Table 3: Promotion of Cell Lineage Differentiation by TSA

Target Lineage Starting Cell Type Key Findings Reference
Hepatocytes Rat Mesenchymal Progenitor Cells Sped up appearance of hepatic markers (AFP, ALB, CK18). psu.edu
Human Hepatoma Cells (HepG2, Huh-7) Upregulated liver-specific gene expression and function. nih.gov
Primary Rat Hepatocytes Maintained functional differentiation in culture. oup.com
Odontoblasts Human Dental Pulp Stem Cells (hDPSCs) Promoted proliferation and expression of odontoblast markers; enhanced mineralization. nih.gov, 31
Preodontoblast Cell Line (MDPC23) Promoted differentiation and calcification. abstractarchives.com
Cardiomyocytes Human Induced Pluripotent Stem Cells (iPSCs) Directed differentiation into a cardiomyocyte lineage; enhanced effect of other growth factors. nih.gov, oup.com
Murine Embryonic Stem Cells Induced differentiation into cardiomyocytes via GATA4 acetylation. nih.gov, ibp.cz
Rat Mesenchymal Stem Cells Increased expression of cardiomyocyte-specific genes. plos.org

Prevention of Cell Dedifferentiation (e.g., primary rat hepatocytes)

Primary rat hepatocytes in culture are known to undergo a process of dedifferentiation, losing their specialized liver-specific functions over time. Research has demonstrated that Trichostatin A can counteract this phenomenon. nih.govresearchgate.net Treatment with TSA helps maintain the viability of cultured hepatocytes and preserves their ability to secrete albumin. nih.gov Furthermore, TSA exposure helps sustain the activity of cytochrome P450 (CYP)-mediated phase I biotransformation, a critical function of liver cells. nih.gov This effect appears to be at the transcriptional level, as evidenced by the maintained mRNA and protein levels of CYP1A1, CYP2B1, and CYP3A11. nih.gov The preservation of the differentiated hepatic phenotype by TSA is associated with increased protein expression of key liver-enriched transcription factors, namely hepatic nuclear factor 4 alpha (HNF4alpha) and CCAAT/enhancer binding protein alpha (C/EBPalpha). nih.gov These findings suggest that TSA plays a significant role in preserving the specialized functions of primary rat hepatocytes in vitro, likely by modulating the expression of crucial transcription factors. nih.govashpublications.orgzen-bio.com

Influence on Pluripotency Gene Expression

Trichostatin A has been shown to significantly influence the expression of genes associated with pluripotency, the ability of a cell to differentiate into multiple cell types. In human mesenchymal stem cells (MSCs), which tend to lose their primitive properties during in-vitro expansion, TSA treatment can stabilize the expression of key pluripotent genes. plos.orgnih.govscienceopen.com Studies have shown that during successive passaging, the expression of genes such as Oct4, Sox2, Nanog, Rex-1, CD133, and TERT decreases in human MSCs. plos.orgnih.govscienceopen.com However, the administration of low concentrations of TSA can suppress these changes and maintain the expression of these pluripotent genes. plos.orgnih.govscienceopen.com This effect is linked to the stabilization of histone H3 acetylation at specific lysine (B10760008) residues (K9 and K14) in the promoter regions of genes like Oct4, Sox2, and TERT. plos.orgnih.gov

In the context of somatic cell nuclear transfer (SCNT), TSA treatment has been found to improve the developmental efficiency of cloned embryos in various species, including mice and pigs. oup.com This improvement is associated with an increase in the expression of pluripotency-related genes in the resulting blastocysts. oup.commdpi.com For instance, in porcine SCNT embryos, TSA treatment has been shown to elevate the transcription levels of CDX2 and NANOG. mdpi.com These findings highlight the role of TSA in modulating the epigenetic landscape to favor the expression of genes critical for maintaining a pluripotent state.

Gene Expression Regulation Beyond Histone Acetylation

The regulatory effects of Trichostatin A on gene expression are not solely confined to its impact on histone acetylation. TSA influences a broader spectrum of regulatory mechanisms, leading to widespread changes in the cellular transcriptome.

Global Transcriptomic Alterations

Treatment with Trichostatin A leads to extensive alterations in the global transcriptomic profile of cells. Microarray analyses have revealed that a significant number of genes are differentially expressed following TSA exposure. alzdiscovery.orgnih.gov These regulated genes are often involved in critical cellular processes such as the cell cycle, cell growth, differentiation, and apoptosis. nih.govmdpi.com For example, in primary T-cells, TSA treatment resulted in the altered expression of a subset of genes integral to T-cell responses. nih.gov The pleiotropic effects of TSA underscore its capacity to induce widespread changes in gene expression, impacting a multitude of cellular functions. alzdiscovery.org

Modulation of Specific Gene Families and Pathways

Trichostatin A has been demonstrated to modulate the expression of specific gene families and pathways that are frequently dysregulated in cancer.

Tumor Suppressor Genes and Oncogenes: TSA can influence the expression of both tumor suppressor genes and oncogenes. It has been shown to upregulate the expression of tumor suppressor genes like p21WAF1/Cip1 and p53. scirp.orgresearchgate.net The induction of p21 is a common response to TSA treatment and contributes to cell cycle arrest. scirp.orgresearchgate.net Conversely, TSA can downregulate the expression of oncogenes. For instance, in multiple myeloma cells, TSA treatment leads to the downregulation of c-MYC and SURVIVIN. nih.gov In H-ras-transformed breast epithelial cells, TSA has been observed to downregulate the expression of cyclin D1. researchgate.net

Cell-Cycle Genes: TSA significantly impacts the expression of genes that regulate the cell cycle, often leading to cell cycle arrest. It can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. researchgate.netspandidos-publications.com Concurrently, it can decrease the expression of G1 phase cell cycle regulators, including cyclin D1 and CDK4. researchgate.net In some cancer cell lines, TSA has been shown to reduce the expression of E2F-1 and E2F-4, transcription factors crucial for cell cycle progression, while increasing the expression of cyclin E and cyclin A. sci-hub.se

Cancer-Associated Genes: Beyond classical tumor suppressors and oncogenes, TSA affects a broader range of cancer-associated genes. For example, it has been shown to alter the expression of genes involved in apoptosis, such as the upregulation of pro-apoptotic genes like Bax, Bak, and Bim, and the downregulation of anti-apoptotic genes like Bcl-2 and Bcl-xL. mdpi.com In esophageal squamous cell carcinoma, TSA can downregulate the expression of MMP-2 and MMP-9, which are involved in invasion and metastasis. mdpi.com

MicroRNA Expression Alterations

Trichostatin A can also regulate gene expression by altering the expression profiles of microRNAs (miRNAs), which are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. nih.govnih.gov Studies have shown that TSA treatment can lead to significant changes in miRNA expression in various cell types. mdpi.comnih.govnih.gov

In apoptosis-resistant breast cancer cells, TSA treatment resulted in the significant upregulation of 22 miRNAs and the downregulation of 10 miRNAs. nih.govnih.gov Similarly, in human pancreatic cancer cells, TSA induced altered expression of numerous miRNAs, with some being downregulated (e.g., miR-21, miR-181b, miR-181d) and others upregulated (e.g., miR-200c, miR-34a). exp-oncology.com.ua In primary rat hepatocytes, 18 miRNAs were found to be differentially expressed upon TSA exposure. researchgate.net These TSA-induced alterations in miRNA expression can impact various biological networks, including those involved in tumor suppression, metastasis, and metabolism. nih.govexp-oncology.com.uaresearchgate.net For example, the upregulation of miR-200c has been linked to a reduction in the aggressiveness of cancer cells. exp-oncology.com.ua

Transcription Factor Activity Modulation

Trichostatin A can modulate the activity of several key transcription factors and signaling pathways, further extending its regulatory influence on gene expression.

PI3K/Akt: TSA has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway in various cancer cells, including bladder, esophageal squamous cell, and rheumatoid arthritis fibroblast-like synoviocytes. spandidos-publications.comspandidos-publications.comdrugbank.com This suppression is often observed as a reduction in the phosphorylation of Akt. spandidos-publications.comspandidos-publications.com The inhibition of the PI3K/Akt pathway by TSA can contribute to its anti-proliferative and pro-apoptotic effects. spandidos-publications.comspandidos-publications.com

Hedgehog Signaling: TSA can inhibit the Hedgehog signaling pathway, a crucial pathway in development and cancer. mdpi.comnih.govnih.gov This inhibition is marked by the downregulation and decreased nuclear accumulation of the transcription factor GLI1. nih.gov Consequently, the expression of Hedgehog target genes like c-MYC and SURVIVIN is reduced. nih.gov

HIF-2α: In osteosarcoma cells, the antitumor effect of TSA is partially mediated by the suppression of hypoxia-inducible factor-2α (HIF-2α) protein expression. mdpi.com

NF-κB: While not extensively detailed in the provided context, the modulation of NF-κB is a known effect of HDAC inhibitors, contributing to their anti-inflammatory and anti-cancer properties.

STAT5A: TSA can inhibit the transcriptional activity of Signal Transducer and Activator of Transcription 5A (STAT5A). frontiersin.orgoup.comnih.govaai.org In human umbilical vein endothelial cells, TSA was found to downregulate the expression of STAT5A, which in turn mediated the downregulation of proliferation-related genes. frontiersin.org This inhibition occurs at a step following STAT5A binding to DNA, preventing the recruitment of the transcriptional machinery. oup.comaai.org

CREB/CBP: TSA can influence the CREB-binding protein (CBP), a histone acetyltransferase. sci-hub.senih.gov In some contexts, TSA treatment has been shown to increase the expression of CREB/CBP target genes. tocris.combio-techne.com In neuroblastoma cells, the cytotoxic effect of TSA is dependent on CBP-mediated acetylation of Ku70, leading to the release of Bax and subsequent apoptosis. nih.gov

FOXO1: TSA can activate the forkhead box O1 (FOXO1) transcription factor. mdpi.comnih.govspandidos-publications.comarchivesofmedicalscience.com In osteosarcoma and H-ras-transformed breast epithelial cells, TSA treatment enhances FOXO1 transcriptional activity. nih.govspandidos-publications.comarchivesofmedicalscience.com This activation can be responsible for inducing autophagy and apoptosis. nih.govspandidos-publications.comarchivesofmedicalscience.com Silencing FOXO1 has been shown to reduce TSA-induced cell death and autophagy. spandidos-publications.comarchivesofmedicalscience.com

Interactive Data Table: Effects of Trichostatin A on Gene and Protein Expression

Gene/ProteinEffect of TSACell Type/ContextCategory
Oct4Stabilized/Increased ExpressionHuman Mesenchymal Stem CellsPluripotency
Sox2Stabilized/Increased ExpressionHuman Mesenchymal Stem CellsPluripotency
NanogStabilized/Increased ExpressionHuman Mesenchymal Stem Cells, Porcine SCNT EmbryosPluripotency
p21WAF1/Cip1Upregulated ExpressionVarious Cancer CellsTumor Suppressor, Cell Cycle
p53Upregulated ExpressionH-ras-transformed Breast Epithelial CellsTumor Suppressor
c-MYCDownregulated ExpressionMultiple Myeloma CellsOncogene
SurvivinDownregulated ExpressionMultiple Myeloma CellsOncogene, Apoptosis
Cyclin D1Downregulated ExpressionH-ras-transformed Breast Epithelial CellsCell Cycle, Oncogene
CDK4Downregulated ExpressionH-ras-transformed Breast Epithelial CellsCell Cycle
BaxUpregulated ExpressionVarious Cancer CellsApoptosis
Bcl-2Downregulated ExpressionVarious Cancer CellsApoptosis
MMP-2Downregulated ExpressionEsophageal Squamous Cell CarcinomaMetastasis
MMP-9Downregulated ExpressionEsophageal Squamous Cell CarcinomaMetastasis
GLI1Downregulated Expression/ActivityMultiple Myeloma CellsTranscription Factor
HIF-2αSuppressed Protein ExpressionOsteosarcoma CellsTranscription Factor
STAT5AInhibited Transcriptional ActivityHuman Umbilical Vein Endothelial CellsTranscription Factor
FOXO1Activated Transcriptional ActivityOsteosarcoma, H-ras-transformed Breast Epithelial CellsTranscription Factor

Enzyme Expression Regulation (e.g., COX-2)

Trichostatin A (TSA) exerts complex, often contradictory, effects on the expression of various enzymes, with Cyclooxygenase-2 (COX-2) being a prominent example. The regulatory outcome appears highly dependent on the cellular context, cell type, and the presence of other stimuli.

In some contexts, TSA has been shown to upregulate or enhance COX-2 expression. For instance, in human bronchial epithelial cells, TSA treatment led to a dose- and time-dependent increase in the expression of the COX-2 gene, indicating that the inhibition of histone deacetylase (HDAC) activity can transcriptionally activate COX-2 expression in these cells. atsjournals.org Similarly, in murine macrophages stimulated with lipopolysaccharide (LPS), the application of TSA further augmented the LPS-induced increase in both COX-2 mRNA and protein expression. mdpi.comnih.gov This effect was also observed in U-937 cell-derived macrophages, where TSA enhanced the LPS-induced expression of COX-2. spandidos-publications.com The mechanism for this upregulation may involve the suppression of specific HDACs, such as HDAC1 and HDAC3, and subsequent increased recruitment of transcription factors C/EBPα and C/EBPβ to the COX-2 promoter. mdpi.comnih.gov

Conversely, other studies report a down-regulation of COX-2 by TSA. In A549 human non-small cell lung cancer cells, TSA treatment resulted in decreased levels of COX-2 mRNA and protein expression, which was associated with an inhibition of prostaglandin (B15479496) E2 synthesis and the induction of apoptosis. nih.gov Furthermore, in a neuronal cell line, TSA was found to counteract the repressive effects of 17β-Estradiol (E2) and the estrogen receptor β (ERβ) selective ligand diarylpropionitrile (DPN) on cox-2 gene expression. plos.org This suggests a complex interplay where TSA's effect is modulated by other signaling pathways. plos.org In one study involving primary alveolar macrophages, however, TSA treatment did not produce a significant change in COX-2 expression, highlighting the cell-specific nature of its regulatory role. aai.org

Table 1: Effect of Trichostatin A on COX-2 Expression in Various Cell Types This table is interactive. You can sort and filter the data.

Cell Line/Type Stimulus/Context Observed Effect on COX-2 Reference
BEAS-2B (Human Bronchial Epithelial Cells) TSA alone Increased mRNA expression atsjournals.org
Murine Macrophages Lipopolysaccharide (LPS) Increased mRNA and protein expression mdpi.com
RAW264.7 (Murine Macrophage-like Cells) Lipopolysaccharide (LPS) Increased mRNA expression nih.gov
U-937-derived Macrophages Lipopolysaccharide (LPS) Increased mRNA expression spandidos-publications.com
A549 (Human Non-Small Cell Lung Cancer) TSA alone Decreased mRNA and protein expression nih.gov
AR-5 (Amygdalar Neuronal Cells) With Diarylpropionitrile (DPN) Counteracted DPN's repressive effect plos.org
Primary Alveolar Macrophages TSA alone No significant difference aai.org

Modulation of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)

Trichostatin A is a known inducer of endoplasmic reticulum (ER) stress, a state characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govresearchgate.net This disruption of ER homeostasis triggers a set of adaptive signaling pathways collectively known as the Unfolded Protein Response (UPR). aai.org The induction of ER stress by TSA has been documented across various cell types, often leading to significant cellular outcomes like apoptosis or enhanced cell migration. nih.gov

In human colon cancer cells (HCT116), TSA was found to induce ER stress in a manner dependent on the p53 tumor suppressor protein. nih.govnih.govspandidos-publications.com Treatment with TSA led to a significant increase in the expression of ER stress marker proteins GRP78 (glucose-regulated protein 78) and GRP94. nih.govnih.govspandidos-publications.com This response implicated the inositol-requiring enzyme 1α (IRE1α)/X-box binding protein 1 (XBP1) pathway, a major branch of the UPR. nih.govnih.govspandidos-publications.com Specifically, TSA treatment resulted in increased levels of phosphorylated IRE1α and spliced XBP1. nih.gov

The mechanism of ER stress induction by TSA can be multifaceted. In esophageal squamous cell carcinoma (ESCC) cells, TSA was shown to promote cell migration by inducing ER stress through a BRD4/c-Myc signaling cascade. TSA-mediated histone acetylation facilitated the recruitment of the bromodomain-containing protein BRD4, which in turn triggered the expression of the oncogene c-Myc, leading to the activation of ER stress markers such as GRP78, C/EBP homologous protein (CHOP), and activating transcription factor 6 (ATF6).

In other models, such as Schwann cells cultured in high glucose to mimic diabetic peripheral neuropathy, TSA treatment reversed the downregulation of GRP78. mdpi.comnih.govresearchgate.net TSA was found to improve the XBP-1s/ATF6/GRP78 axis, suggesting a restorative role for TSA on ER function under certain pathological conditions. nih.govresearchgate.net

Table 2: Effects of Trichostatin A on Endoplasmic Reticulum Stress Pathways This table is interactive. You can sort and filter the data.

Cell Line/Type Key Findings Affected Markers/Pathways Reference
HCT116 (Human Colon Cancer) Induces ER stress in a p53-dependent manner. GRP78, GRP94, p-IRE1α, spliced XBP1 nih.govnih.govspandidos-publications.com
Esophageal Squamous Cell Carcinoma (ESCC) Enhances cell migration via ER stress. BRD4, c-Myc, GRP78, CHOP, ATF6 wjgnet.com
RSC96 (Rat Schwann Cells) Reverses high glucose-induced GRP78 downregulation. GRP78, XBP-1s, ATF6 mdpi.comnih.govresearchgate.net
Human Cancer Cells Upregulates ER stress response genes. General ER stress response genes aai.org

Preclinical Research Applications and Biological Activities

In Vitro Studies in Disease Models

Trichostatin A (TSA) has demonstrated significant anti-proliferative effects across a wide spectrum of cancer cell lines in laboratory settings. This inhibitory activity is often dose- and time-dependent.

Colorectal Cancer: TSA has been shown to inhibit the growth of colorectal cancer cells. spandidos-publications.com Studies on cell lines such as HCT116 and HT29 have revealed that TSA can suppress proliferation. spandidos-publications.com This effect is linked to the epigenetic modification and re-expression of silenced genes. mdpi.com

Gastric Cancer: In gastric cancer cell lines, including BGC-823, SGC-7901, MKN-45, and SNU-16, TSA effectively inhibits cell proliferation. mdpi.comnih.govaacrjournals.orge-century.us The growth inhibition is dose- and time-dependent. nih.gov For instance, in BGC-823 and SGC-7901 cells, low concentrations of TSA were sufficient to significantly reduce cell growth. nih.gov

Esophageal Cancer: Research has indicated that TSA possesses an inhibitory effect on esophageal cancer cells. mdpi.com

Osteosarcoma: TSA has been found to inhibit the proliferation of osteosarcoma cells, such as the MG-63 and HOS cell lines. waocp.orgnih.govkoreascience.krnih.gov This inhibition is observed to be both concentration- and time-dependent. waocp.orgnih.gov The anti-proliferative effect is associated with the suppression of certain protein expressions. mdpi.com

Glioblastoma: In glioblastoma (GBM) cell lines like U87, U251, and A1235, TSA has been shown to reduce proliferation and the formation of tumor spheres. mdpi.comresearchgate.netresearchgate.net This suggests an inhibitory action on the cancer stem cell subpopulation. researchgate.net

Pancreatic Cancer: Studies have reported that TSA inhibits the growth of pancreatic cancer cells. waocp.org

Breast Cancer: TSA has demonstrated anti-proliferative effects in breast cancer cell lines, such as SK-BR-3. waocp.com

Ovarian Cancer: In ovarian cancer cell lines, including those resistant to conventional therapies like taxanes, TSA has been shown to inhibit cell proliferation. spandidos-publications.com

Lung Cancer: TSA has been observed to inhibit the growth of non-small cell lung cancer and other lung cancer cell lines. mdpi.comwaocp.org

Bladder Cancer: Research indicates that TSA can inhibit the proliferation of bladder cancer cells. waocp.org

Neuroblastoma: TSA has been shown to inhibit the viability and proliferation of neuroblastoma cells, particularly N-type cells like SH-SY5Y and IMR32. pnas.orgresearchgate.net

Hepatocellular Carcinoma: In various human hepatoma cell lines, including HepG2, Hepa1-6, HuH7, Hep3B, and PLC/PRF/5, TSA has been shown to inhibit cell growth in a concentration- and time-dependent manner. mdpi.comwaocp.orgxiahepublishing.com

Cervical Carcinoma: TSA has been demonstrated to inhibit the growth of cervical cancer cells, such as HeLa cells, in a dose- and time-dependent manner. mdpi.com

Renal Carcinoma: Studies have shown that TSA can inhibit the proliferation of human renal carcinoma cells.

Interactive Data Table: Anti-proliferative Effects of Trichostatin A on Various Cancer Cell Lines

Cancer TypeCell Line(s)Key Findings
Colorectal CancerHCT116, HT29, SW480Dose- and time-dependent growth inhibition. spandidos-publications.commdpi.com
Gastric CancerBGC-823, SGC-7901, MKN-45, AGSSignificant reduction in cell proliferation. mdpi.comnih.gov
Esophageal CancerEC109, KYSE150Inhibition of cell growth. mdpi.com
OsteosarcomaMG-63, HOS, U2OSConcentration- and time-dependent inhibition. waocp.orgnih.govkoreascience.krnih.gov
GlioblastomaU87, U251, A1235Reduced proliferation and tumorsphere formation. mdpi.comresearchgate.netresearchgate.net
Pancreatic CancerPanc1, PaCa44Growth inhibition. waocp.orgnih.gov
Breast CancerSK-BR-3, MCF-7Anti-proliferative effects observed. mdpi.comwaocp.com
Ovarian CancerSKOV3, A2780Inhibition of proliferation, even in resistant cells. mdpi.comspandidos-publications.com
Lung CancerA549Growth-inhibitory effect. mdpi.comwaocp.org
Bladder CancerT24Inhibition of cell growth. waocp.orgnih.gov
NeuroblastomaSH-SY5Y, IMR32, LAN-1, KellyInhibition of cell viability and proliferation. pnas.orgresearchgate.net
Hepatocellular CarcinomaHepG2, Hepa1-6, HCCLM3, MHCC97HDose- and time-dependent growth inhibition. mdpi.comwaocp.orgxiahepublishing.comnih.gov
Cervical CarcinomaHeLaDose- and time-dependent growth inhibition. waocp.orgmdpi.com
Renal CarcinomaCakiInhibition of cell proliferation. biomolther.org

A primary mechanism through which Trichostatin A (TSA) exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. This has been observed across a multitude of cancer types.

Colorectal Cancer: TSA induces apoptosis in colorectal cancer cells, including both p53 wild-type (HCT116) and p53 mutant (HT29) cell lines. spandidos-publications.comnih.gov This process is often mediated through the mitochondrial pathway, involving the activation of Bax and caspases. spandidos-publications.com

Gastric Cancer: In gastric cancer cell lines such as SGC-7901 and BGC-823, TSA is a potent inducer of apoptosis. nih.gove-century.usmednexus.org The apoptotic mechanism can be both caspase-dependent and independent, sometimes involving the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. mdpi.commednexus.org

Esophageal Cancer: TSA has been shown to induce apoptosis in esophageal cancer cells. mdpi.com

Osteosarcoma: TSA treatment leads to apoptosis in human osteosarcoma cells, including MG-63 and HOS cell lines. nih.govkoreascience.krnih.govijbs.com The process is characterized by DNA fragmentation, activation of caspases like caspase-3, and is dependent on mitochondria. mdpi.comnih.gov

Glioblastoma: In glioblastoma cells, TSA promotes apoptosis. nih.govnih.gov This effect contributes to its anti-tumor activity and can render the cancer cells more susceptible to immune responses. mdpi.comnih.gov

Pancreatic Cancer: Studies have shown that TSA induces apoptosis in pancreatic cancer cell lines. waocp.org

Breast Cancer: TSA is capable of inducing apoptosis in breast cancer cells. waocp.com

Ovarian Cancer: TSA induces apoptosis in ovarian carcinoma cells, and this can occur through a mitochondria-dependent pathway. mdpi.com It has also been shown to sensitize TRAIL-resistant ovarian cancer cells to apoptosis. nih.gov

Lung Cancer: In human non-small cell lung cancer cells (A549), TSA has been shown to induce apoptosis. mdpi.comwaocp.org

Bladder Cancer: TSA has been reported to induce apoptosis in bladder cancer cells. waocp.org

Neuroblastoma: TSA induces apoptosis in neuroblastoma cells. pnas.orgresearchgate.net This can be mediated by the release of Bax from its cytoplasmic sequestration by Ku70, leading to mitochondrial-dependent cell death. pnas.org

Hepatocellular Carcinoma: TSA induces apoptosis in various hepatocellular carcinoma cell lines, including HepG2, Hepa1-6, and others. waocp.orgxiahepublishing.comnih.govscielo.br This can occur through both intrinsic and extrinsic apoptotic pathways. nih.gov

Cervical Carcinoma: In cervical cancer cells like HeLa, TSA has been shown to induce apoptosis, which can be mediated by the activation of caspase-3. waocp.orgmdpi.com

Renal Carcinoma: TSA can sensitize human renal carcinoma cells to TRAIL-induced apoptosis. biomolther.org

Interactive Data Table: Induction of Apoptosis by Trichostatin A

Cancer TypeCell Line(s)Apoptotic Mechanisms
Colorectal CancerHCT116, HT29Bax-dependent, mitochondrial pathway, p53-dependent and -independent. spandidos-publications.comnih.gov
Gastric CancerSGC-7901, BGC-823, AGSCaspase-dependent and -independent pathways, AIF translocation. mdpi.comnih.govmednexus.org
OsteosarcomaMG-63, HOSDNA fragmentation, caspase-3 activation, mitochondria-dependent. mdpi.comnih.govkoreascience.krnih.govijbs.com
GlioblastomaU87Promotion of apoptosis, increased susceptibility to immune lysis. mdpi.comnih.gov
Ovarian CancerSKOV3, OVCAR-3, A2780Mitochondria-dependent pathway, caspase activation, sensitization to TRAIL. mdpi.comnih.govaacrjournals.org
Lung CancerA549Induction of apoptosis. mdpi.comwaocp.org
NeuroblastomaIMR32, Kelly, LAN-1Ku70 acetylation, Bax release, mitochondrial pathway. pnas.orgresearchgate.net
Hepatocellular CarcinomaHepG2, Hepa1-6, HCCLM3Intrinsic and extrinsic pathways, re-activation of ERα. mdpi.comwaocp.orgxiahepublishing.comnih.gov
Cervical CarcinomaHeLaCaspase-3 activation. mdpi.com
Renal CarcinomaCakiSensitization to TRAIL-induced apoptosis. biomolther.org

In addition to its effects on proliferation and apoptosis, Trichostatin A has been shown to inhibit the invasive properties of some cancer cells. In studies involving human osteosarcoma MG-63 cells, TSA inhibited their invasiveness in a concentration-dependent manner. waocp.orgkoreascience.krnih.gov Similarly, it has been reported to significantly inhibit the invasion and metastasis of esophageal squamous cell carcinoma. mdpi.com However, in other contexts, such as with U87 glioblastoma cells, TSA did not appear to affect cell migration. researchgate.net

Trichostatin A has been found to enhance the sensitivity of certain cancer cells to radiation. In vitro studies have demonstrated that TSA can increase the radiosensitivity of ovarian carcinoma cells. mdpi.com Furthermore, research on glioblastoma cells indicated that TSA increased their sensitivity to radiation, suggesting a potential role in combination therapies. iiarjournals.org

The application of Trichostatin A in preclinical neurobiology research has revealed its potential to influence neuronal processes and shows effects in models of neurological conditions. As a histone deacetylase (HDAC) inhibitor, TSA can modulate gene expression involved in neuronal function, differentiation, and survival. In vitro, TSA has been shown to induce differentiation in neuroblastoma cells, causing them to adopt neuron-like morphologies. researchgate.net Furthermore, studies have indicated that HDAC inhibitors like TSA can have anti-inflammatory effects on microglia, the primary immune cells of the central nervous system, which is relevant for various neuroinflammatory and neurodegenerative conditions. mdpi.com

Neurobiology and Neurological Conditions

Neuroprotective Effects (e.g., ischemic damage)

Trichostatin A has demonstrated neuroprotective capabilities in the context of ischemic damage. alzdiscovery.org In a middle cerebral artery occlusion (MCAO) stroke model, pretreatment with TSA was found to reduce infarct volume, edema, and neurological deficit scores. alzdiscovery.org This protective effect is thought to involve the induction of the Nrf2 antioxidant system through PI3K/Akt signaling, which helps to mitigate oxidative stress damage. alzdiscovery.org Research in a rat permanent MCAO model also showed that TSA, along with other HDAC inhibitors, effectively reduced brain infarction and decreased neurological deficits. ahajournals.org These beneficial effects were associated with the upregulation of protective proteins like Hsp70 and Bcl-2. ahajournals.org Furthermore, studies in neonatal rats subjected to hypoxia-ischemia have shown that TSA treatment can restore the number of immature neurons and oligodendrocyte progenitors in the damaged hemisphere of the brain. nih.govmdpi.com

Modulation of Synaptic Plasticity Gene Expression

Trichostatin A has been shown to induce temporary cognitive-boosting effects in animals by modulating the expression of genes critical for synaptic plasticity. alzdiscovery.org These cognitive enhancing effects appear to stem primarily from TSA-induced increases in the expression of genes associated with CREB (cAMP response element-binding protein), a key transcription factor in memory formation, and brain-derived neurotrophic factor (BDNF). alzdiscovery.orgnih.gov However, the effects of TSA are pleiotropic, meaning they are diverse and not all are neuroprotective. alzdiscovery.org Research has shown that HDAC inhibitors like TSA enhance hippocampus-dependent memory and synaptic plasticity by mediating the recruitment of the transcriptional coactivator CREB-binding protein (CBP). nih.govjneurosci.org Rather than altering gene expression globally, TSA appears to increase the expression of specific genes during memory consolidation. nih.govjneurosci.org In studies involving cisplatin-induced ototoxicity, TSA pretreatment was found to elevate the mRNA levels of several genes related to synaptic function, including Camk2a, Camk2b, Vglut1, Snap25, and Rab3b. nih.gov

Effects on Neuronal Apoptosis (e.g., after subarachnoid hemorrhage)

In the context of subarachnoid hemorrhage (SAH), Trichostatin A has been shown to ameliorate neuronal apoptosis. nih.gov A study investigating early brain injury after SAH found that TSA administration enhanced autophagy, which in turn contributed to the alleviation of neuronal apoptosis, improved neurological function, and attenuated brain injury. nih.govresearchgate.net TSA treatment was observed to significantly decrease the levels of pro-apoptotic proteins Bax and cleaved caspase-3 in the cortex of rats following SAH. nih.govresearchgate.netresearchgate.net Conversely, the use of an autophagy inhibitor reversed the beneficial effects of TSA, suggesting that the neuroprotective action of TSA in this context is mediated through the enhancement of autophagy. nih.govresearchgate.net These findings indicate that TSA can reduce neuronal apoptosis by modulating gene expression related to both apoptosis and autophagy signaling pathways. nih.govsemanticscholar.org

Rescue of Memory Deficits in Animal Models of Neurodegenerative Diseases (e.g., Huntington's disease)

Trichostatin A has shown promise in rescuing memory deficits in animal models of neurodegenerative diseases. In a transgenic mouse model of Huntington's disease (HD), acute administration of TSA improved performance on a novel object recognition task. alzdiscovery.org This improvement was associated with the rescue of the expression of CREB target genes in the hippocampus. alzdiscovery.orgnih.gov Research indicates that cognitive deficits in this HD mouse model are linked to reduced hippocampal expression of CREB-binding protein (CBP) and diminished levels of histone H3 acetylation. nih.govoup.com By inhibiting HDACs, TSA administration helps to restore histone acetylation, enhance the expression of specific CREB/CBP-target genes relevant for long-term synaptic plasticity and memory, and consequently rescue recognition memory deficits. nih.govoup.comoup.com Furthermore, TSA has been found to increase the vesicular transport of BDNF in striatal neurons, which is also beneficial in the context of Huntington's disease. alzdiscovery.org

Animal Model Disease Observed Effect of Trichostatin A Associated Molecular Changes
HdhQ7/Q111 knock-in miceHuntington's DiseaseImproved performance in novel object recognition taskRescued expression of CREB target genes in the hippocampus; Increased histone H3 acetylation; Enhanced expression of specific CREB/CBP-target genes (e.g., c-fos, Arc, Nr4a2)
Transgenic HD mouse modelHuntington's DiseaseRescued long-term recognition memory deficitsIncreased vesicular transport of BDNF in striatal neurons

Stem Cell Biology and Regenerative Medicine

Trichostatin A has significant applications in the fields of stem cell biology and regenerative medicine due to its ability to modify the epigenetic landscape of cells.

Enhancement of Reprogramming Efficiency (e.g., iPS cells)

A key application of Trichostatin A is in enhancing the efficiency of generating induced pluripotent stem cells (iPSCs). researchgate.netstemcell.com The reprogramming of somatic cells into iPSCs is often inefficient, but the use of small molecules like TSA can greatly improve this process. bio-gems.com TSA, as a histone deacetylase inhibitor, facilitates the necessary chromatin remodeling by increasing histone acetylation, which helps to activate the expression of pluripotency-associated genes like Oct4, Sox2, and Nanog. nih.gov Studies have shown that TSA can increase the efficiency of iPSC gene editing by two- to four-fold, without increasing off-target effects. researchgate.net This allows for the more rapid generation of therapeutically relevant gene-edited iPSCs. researchgate.net In combination with other molecules like 5-azacytidine, TSA can also help to reset the epigenetic memory in iPS cells. stemcell.comahajournals.org

Application Effect of Trichostatin A Mechanism
iPSC GenerationIncreases reprogramming efficiencyPromotes histone acetylation, leading to chromatin remodeling and activation of pluripotency genes (e.g., Oct4, Sox2). nih.gov
iPSC Gene EditingIncreases gene-editing efficiency by 2- to 4-foldDecreases global chromatin condensation. researchgate.net
Epigenetic Memory ResetResets epigenetic memory in iPS cells (in combination with 5-Azacytidine)Erases residual epigenetic patterns from the original somatic cells. stemcell.comahajournals.org
Maintenance of Stem Cell Pluripotency and Multipotent Differentiation Capacity

Trichostatin A plays a role in maintaining the primitive properties of stem cells during culture. For instance, in human mesenchymal stem cells (MSCs), which can lose their multipotent capacity with successive passaging, low concentrations of TSA have been shown to suppress morphological changes associated with aging and stabilize the expression of pluripotent genes such as Oct4, Sox2, and Nanog. plos.org This is achieved by maintaining the acetylation levels of histone H3 in the promoter regions of these genes. plos.org Furthermore, TSA has been shown to influence the differentiation of pluripotent stem cells. While chronic treatment can reduce differentiation, acute treatment can promote it. nih.gov For example, TSA can direct the differentiation of human iPS cells into cardiomyocytes, a process associated with the acetylation of the transcription factor GATA4. nih.gov It can also promote the differentiation of human mesenchymal stem cells into hepatocytes. stemcell.com

Promotion of Stem Cell Differentiation into Specific Lineages (e.g., cardiogenic cells, odontoblasts)

Trichostatin A has been identified as a significant factor in guiding the differentiation of stem cells into specialized cell types. This is particularly evident in the generation of cardiogenic cells and odontoblasts.

Research has demonstrated that TSA can enhance the differentiation of human induced pluripotent stem cells (iPSCs) into cardiomyocytes. nih.govnih.gov When used in conjunction with other signaling molecules like activin A and bone morphogenetic protein 4 (BMP4), TSA directs iPSCs toward a cardiomyocyte lineage. nih.gov The resulting cardiomyocytes express cardiac-specific transcription factors and contractile proteins, and can form functional, vascularized, three-dimensional contracting tissues. nih.govnih.gov This capability makes TSA a valuable tool for cardiac tissue engineering, offering potential for studying heart disease pathophysiology and developing cardiac grafts. nih.gov

Similarly, TSA has been shown to promote the odontoblast differentiation of human dental pulp stem cells (hDPSCs). nih.govchula.ac.th Studies have indicated that TSA can increase the expression of key markers for odontoblast differentiation. nih.govspandidos-publications.com Histone deacetylase inhibitors, including TSA, have been found to restore the odontogenic differentiation potential of dental pulp stem cells, even under conditions that would normally impair this process, such as hyperglycemia. benthamscience.com The mechanism involves the upregulation of histone acetylation, which is crucial for dentinogenesis. nih.gov These findings suggest that TSA could be a valuable component in dental hard tissue engineering. nih.gov

Applications in Somatic Cell Nuclear Transfer (SCNT) and Cloning Efficiency

The efficiency of somatic cell nuclear transfer (SCNT), a key technique in cloning, has historically been low. Trichostatin A has emerged as a crucial tool for improving the success rate of this process. cam.ac.uknih.gov As a histone deacetylase inhibitor, TSA is widely used to enhance the developmental competence of cloned embryos. cam.ac.uknih.govoup.com

The primary challenge in SCNT is the incomplete epigenetic reprogramming of the donor somatic cell nucleus. TSA helps to overcome this barrier by inducing histone hyperacetylation, which leads to a more relaxed chromatin structure. mdpi.com This altered chromatin state facilitates the proper gene expression necessary for embryonic development. mdpi.com

Studies in various animal models, including mice and pigs, have shown that treating reconstructed embryos with TSA significantly improves the rates of blastocyst formation and full-term development. oup.complos.org For instance, in mice, a combination treatment of TSA and vitamin C has been reported to dramatically improve cloning efficiency. cam.ac.uknih.gov In pigs, TSA treatment has been shown to rescue disrupted imprinting patterns in cloned embryos, fetuses, and piglets, which is a major cause of abnormalities and low cloning success. plos.org By correcting these epigenetic errors, TSA not only increases the number of live births but also improves the health and normality of the cloned offspring. plos.org

Application of Trichostatin A in SCNT Observed Effects References
Mouse Cloning Dramatically improved cloning efficiency when combined with Vitamin C. cam.ac.uknih.gov
Porcine Cloning Increased blastocyst formation rate and total cell number in cloned embryos. mdpi.com
General SCNT Improves full-term development rates of cloned embryos. oup.com
Epigenetic Reprogramming Rescues disrupted imprinting of key developmental genes. plos.org
Enhancement of Gene Editing Technologies (e.g., CRISPR-Cas9)

The advent of CRISPR-Cas9 has revolutionized gene editing, but its efficiency can be a limiting factor. Trichostatin A has been investigated as a small molecule that can enhance the efficacy of this powerful tool. researchgate.netnih.gov

The underlying principle is that by inhibiting histone deacetylases, TSA promotes a more open and accessible chromatin structure. mdpi.com This "relaxed" chromatin state is thought to facilitate the access of the Cas9-gRNA complex to its target DNA sequence, thereby increasing the frequency of successful editing events. mdpi.com

Research has shown that treating human induced pluripotent stem cells (iPSCs) with TSA can increase the efficiency of CRISPR-Cas9-mediated gene editing by two- to four-fold. nih.govnih.gov Importantly, this increase in on-target editing efficiency does not appear to be accompanied by a rise in off-target mutations. nih.gov In plant protoplasts, TSA treatment has also been observed to increase the frequency of indel mutations at target gene sites. mdpi.comencyclopedia.pub These findings suggest that the use of TSA can be a straightforward and effective strategy to improve the outcomes of gene editing experiments, potentially accelerating the generation of therapeutically relevant gene-edited cells. nih.govnih.gov

Effect of Trichostatin A on CRISPR-Cas9 Gene Editing Model System Key Findings References
Increased Editing EfficiencyHuman Induced Pluripotent Stem Cells (iPSCs)Two- to four-fold increase in gene editing efficiency without increased off-target effects. nih.govnih.gov
Increased Indel FrequencyLettuce and Tobacco ProtoplastsConcentration-dependent increase in indel frequency at the target gene site. mdpi.com
Enhanced Chromatin AccessibilityLettuce ProtoplastsTSA treatment led to higher chromatin accessibility. mdpi.com

Inflammation and Immunomodulation

Trichostatin A exhibits significant immunomodulatory properties, primarily through its anti-inflammatory effects. It has been shown to influence the function of key immune cells, such as mast cells, and to downregulate broader inflammatory responses.

Mast cells are critical players in the initiation of allergic reactions. Research indicates that TSA can effectively suppress mast cell activation and subsequent allergic responses. uconn.edu By inhibiting histone deacetylases, TSA can epigenetically regulate and modulate mast cell function. frontiersin.org

In preclinical models of food allergy, treatment with TSA has been shown to inhibit IgE-mediated mast cell activation. uconn.edu This leads to a reduction in the release of inflammatory mediators and cytokines, such as IL-4, IL-6, TNF-α, and IL-13. frontiersin.orgnih.gov Furthermore, TSA treatment has been observed to decrease the expression of the high-affinity IgE receptor (FcεRI) on the surface of mast cells. aai.org The suppressive effects of TSA are not limited to IgE-mediated pathways, as it also modulates mast cell responses to other stimuli like IL-33. frontiersin.orgresearchgate.net In vivo studies have confirmed these findings, showing that TSA can attenuate the symptoms of food allergies, including allergic diarrhea, and reduce mast cell activation in the gut. frontiersin.org

Beyond its effects on specific immune cells, trichostatin A has demonstrated a broader capacity to downregulate chronic inflammatory processes. nih.govalzdiscovery.org It has been shown to suppress the production of pro-inflammatory cytokines while in some cases increasing the levels of anti-inflammatory cytokines. researchgate.net

In macrophage cell lines, TSA has been found to be a potent inhibitor of nitric oxide production and to significantly decrease the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. researchgate.net Conversely, pretreatment with TSA can increase the levels of the immunosuppressive cytokine IL-10. researchgate.net In a model of Alport syndrome, a condition associated with chronic inflammation, TSA treatment reduced the expression of inflammatory cytokines such as TGFβ1, TNFα, IL-6, and IL-1β in the cochlea. plos.org This anti-inflammatory activity is often linked to the induction of protective molecules like Hemeoxygenase-1 (HO-1). plos.org In endothelial cells, TSA has been shown to downregulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein involved in the inflammatory response. researchgate.net

Suppression of Mast Cell Function and Allergic Responses

Fibrotic Disorders (e.g., radiation-induced epithelial-to-mesenchymal transition)

Fibrotic disorders are characterized by the excessive accumulation of extracellular matrix, often driven by a process called the epithelial-to-mesenchymal transition (EMT). Trichostatin A has shown promise as an agent that can counteract these profibrotic changes, particularly in the context of radiation-induced fibrosis. nih.govnih.gov

Radiation therapy, while effective for treating cancer, can lead to complications such as pneumonitis and fibrosis in tissues like the lungs. nih.govresearchgate.net A key mechanism underlying this is the induction of EMT in alveolar epithelial cells. nih.govresearchgate.net Studies have demonstrated that TSA can effectively inhibit radiation-induced EMT. nih.govnih.govresearchgate.net

Renal Function Modulation (e.g., Klotho expression)

Trichostatin A has been shown to protect renal function by preventing the decline in Klotho expression that often accompanies kidney damage. alzdiscovery.org Klotho is a protein predominantly expressed in the kidneys and is essential for regulating phosphate (B84403) homeostasis and vitamin D metabolism. nih.gov Its expression is often downregulated in chronic kidney disease (CKD), contributing to the progression of the disease. alzdiscovery.orgnih.govresearchgate.netoup.com

Studies in cultured renal cells have demonstrated that TSA can counteract the albumin-mediated downregulation of Klotho. alzdiscovery.orgoup.com This is significant because albuminuria (the presence of albumin in the urine) is a common feature of early CKD and is associated with lower Klotho levels. alzdiscovery.orgoup.com The mechanism behind TSA's effect involves the inhibition of histone deacetylases, which leads to increased histone acetylation at the Klotho gene promoter, thereby preserving its expression. alzdiscovery.orgresearchgate.netphysiology.org In a mouse model of CKD, chronic administration of TSA was found to be reno-protective by maintaining Klotho expression in vivo. alzdiscovery.orgresearchgate.net

Osteoclast Apoptosis and Bone Resorption

Research indicates that Trichostatin A plays a role in bone metabolism by inducing apoptosis (programmed cell death) in osteoclasts, the cells responsible for bone resorption. mdpi.comphysiology.org This action suggests its potential for treating conditions characterized by excessive bone loss, such as osteoporosis and tumor-induced bone destruction. mdpi.com

The mechanism of TSA-induced osteoclast apoptosis is linked to the upregulation of p21WAF1, a protein that can halt the cell cycle. mdpi.comphysiology.org Furthermore, TSA has been found to inhibit the formation of osteoclasts from their precursor cells. nih.gov It achieves this by suppressing the induction of c-Fos, a key transcription factor in the early stages of osteoclast differentiation, which is stimulated by the receptor activator of NF-κB ligand (RANKL). nih.gov In vivo studies have corroborated these findings, showing that TSA can inhibit bone resorption induced by inflammatory agents. nih.gov

Plant Biology (e.g., embryogenic transition in Arabidopsis)

In the field of plant biology, Trichostatin A has been instrumental in studying the epigenetic regulation of plant development. A notable application is its ability to induce somatic embryogenesis (SE) in Arabidopsis thaliana explants without the need for exogenous auxin, a plant hormone typically required for this process. researchgate.netfrontiersin.orgnih.gov Somatic embryogenesis is a process where somatic cells, under specific conditions, can develop into embryos. mdpi.com

Treatment with TSA leads to a reduction in HDAC activity, confirming that its effect is related to histone acetylation. researchgate.net This, in turn, appears to stimulate the plant's own auxin production pathways. frontiersin.org Evidence for this includes an increased content of indolic compounds (indicative of auxin) and the upregulation of genes involved in auxin biosynthesis, such as YUCCA1 and YUCCA10. researchgate.netfrontiersin.org Furthermore, TSA treatment has been shown to upregulate the expression of key transcription factor genes that are critical for inducing somatic embryogenesis, including LEC1, LEC2, and BBM. researchgate.netmdpi.com This research suggests that histone acetylation is a key mechanism in releasing the embryogenic potential of somatic plant cells. researchgate.netfrontiersin.org

In Vivo Studies (Non-human Animal Models)

Antitumor Activity in Xenograft and Carcinogen-Induced Models (e.g., breast cancer, osteosarcoma, glioblastoma)

In vivo studies using animal models have demonstrated the antitumor potential of Trichostatin A. In a carcinogen-induced rat mammary carcinoma model, TSA exhibited significant, dose-dependent antitumor activity. aacrjournals.org It has also been shown to delay tumor growth in xenograft models of various cancers. alzdiscovery.org For instance, in a lung cancer xenograft mouse model, the combination of TSA with quercetin, a plant flavonoid, enhanced the antitumor effect. plos.orgplos.org

The antitumor effects of TSA are multifaceted. It can inhibit the proliferation of cancer cells and, in some cases, shift the tumor phenotype from malignant to benign. alzdiscovery.orgaacrjournals.org In a glioblastoma xenograft model, pretreatment with TSA augmented the innate anti-tumor response by potentiating natural killer (NK) cell-mediated lysis of cancer cells. alzdiscovery.org Research in an osteosarcoma model indicated that TSA's antitumor effect is partly mediated by the suppression of HIF-2α protein expression. mdpi.com

Cancer ModelAnimal ModelKey FindingsCitation
Breast CancerCarcinogen-induced rat mammary carcinomaPronounced dose-dependent antitumor activity. aacrjournals.org
Lung CancerA549 xenograft mouse modelEnhanced antitumor effect when combined with quercetin. plos.orgplos.org
GlioblastomaGlioblastoma xenograft modelPotentiated natural killer (NK) cell-mediated lysis. alzdiscovery.org
OsteosarcomaMG-63 osteosarcoma cells in vivoInhibited tumor growth, partially by suppressing HIF-2α protein expression. mdpi.com

Neuroprotective Effects in Animal Models (e.g., stroke models, subarachnoid hemorrhage)

Trichostatin A has demonstrated neuroprotective properties in various animal models of neurological damage. In a middle cerebral artery occlusion (MCAO) stroke model, pretreatment with TSA reduced infarct volume, edema, and neurological deficits. alzdiscovery.org The mechanism appears to involve the reduction of oxidative stress damage. alzdiscovery.org In a model of stroke in the immature brain, TSA showed a sex-dependent effect on neurogenesis. aesnet.org

In a rat model of subarachnoid hemorrhage, TSA administration was found to enhance autophagy, which in turn reduced neuronal apoptosis and attenuated early brain injury. nih.govresearchgate.net This was associated with reduced brain edema and improved neurological scores. nih.govresearchgate.net The study showed that TSA decreased the expression of pro-apoptotic proteins like Bax and cleaved caspase-3. nih.govresearchgate.net

Developmental Biology and Cloning Efficiency in Animal Embryos

Trichostatin A has been widely used to improve the efficiency of animal cloning through somatic cell nuclear transfer (SCNT). jove.comoup.com The low efficiency of SCNT is often attributed to incomplete epigenetic reprogramming of the donor nucleus. oup.comnih.gov

TSA treatment of cloned embryos has been shown to significantly improve their developmental rates in several species, including mice and pigs. jove.comoup.comkoreascience.kr The mechanism involves the modification of histone acetylation levels, which helps to remodel the chromatin and correct gene expression patterns, making them more similar to those of normally fertilized embryos. oup.comnih.govkoreascience.kr For example, in porcine SCNT embryos, TSA treatment improved blastocyst formation rates and the total cell number per blastocyst. nih.govkoreascience.kr Furthermore, combining TSA with other molecules like vitamin C has been shown to dramatically improve the efficiency of mouse cloning. jove.com

Animal ModelKey FindingsCitation
MouseTreatment with TSA and vitamin C dramatically improved cloning efficiency. jove.com
PigTSA treatment improved blastocyst formation rates and total cell number. It also helped normalize gene expression profiles in cloned embryos. nih.govkoreascience.krplos.org
BovineTSA treatment has been shown to improve cloning efficiency. oup.com
RabbitTSA treatment has been shown to improve cloning efficiency. oup.com

Anti-fibrotic Effects in Animal Models

Trichostatin A (TSA) has demonstrated significant anti-fibrotic effects across a range of animal models, targeting various organs susceptible to fibrotic diseases, including the lungs, kidneys, liver, and heart. These studies highlight the potential of TSA as a therapeutic agent for conditions characterized by excessive extracellular matrix deposition and tissue scarring.

In models of pulmonary fibrosis, particularly those induced by bleomycin, TSA has been shown to prevent and inhibit the progression of the disease. arvojournals.orgijpsonline.com Studies in C57BL/6 mice with bleomycin-induced pulmonary fibrosis revealed that TSA treatment significantly mitigated lung tissue damage, interstitial protein deposition, and macrophage infiltration. ijpsonline.com The anti-fibrotic activity of TSA in the lungs is associated with the inhibition of histone deacetylase 1 (HDAC1), which in turn suppresses the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a key driver of fibrosis. ijpsonline.comijpsonline.com Furthermore, TSA has been observed to attenuate the epithelial-mesenchymal transition (EMT), a critical process in fibrosis, in mouse models of lung injury. nih.govresearchgate.net

The therapeutic potential of TSA extends to renal fibrosis. In a mouse model of obstructive nephropathy, TSA administration attenuated the development of renal fibrosis. arvojournals.org It has been shown to reduce the accumulation of interstitial macrophages and suppress the activation of myofibroblasts in the kidneys. nih.govresearchgate.net Specifically, TSA modulates macrophage populations by suppressing pro-inflammatory M1 and M2a macrophages while promoting the accumulation of anti-inflammatory M2c macrophages, thereby limiting inflammation and subsequent fibrosis. nih.gov In doxorubicin-induced nephropathy in mice, both pre-treatment and postponed treatment with TSA were effective in hampering glomerulosclerosis and tubulointerstitial fibrosis. osti.gov

Preclinical evidence also supports the anti-fibrotic role of TSA in liver fibrosis. In a mouse model of carbon tetrachloride (CCl₄)-induced liver fibrosis, TSA administration was found to reverse the fibrotic process and improve liver function. taylorandfrancis.comnih.gov The mechanism underlying this effect involves the inhibition of hepatic stellate cell (HSC) activation, a pivotal event in liver fibrogenesis. taylorandfrancis.comnih.gov TSA achieves this by increasing the acetylation and protein levels of CCAAT/enhancer-binding protein α (C/EBP-α), which inhibits HSC activation. nih.gov

Cardiac fibrosis, a common feature of many heart diseases, has also been shown to be attenuated by TSA in animal models. In rats with pressure overload-induced cardiac hypertrophy, TSA reduced interstitial fibrosis. ahajournals.org Similarly, in angiotensin II-infused animal models, TSA prevented cardiac fibrosis. imrpress.comnih.gov The anti-fibrotic effects of TSA in the heart are linked to the inhibition of HDACs, which blocks pro-fibrotic signaling pathways. nih.govkarger.com

Furthermore, TSA has demonstrated anti-fibrotic properties in other tissues. In a rat model of trabeculectomy, topical application of TSA reduced conjunctival fibrosis by decreasing collagen deposition. arvojournals.org In mouse models of skin fibrosis induced by bleomycin, TSA prevented the accumulation of extracellular matrix. oup.com

Interactive Table: Summary of Anti-fibrotic Effects of Trichostatin A in Animal Models

OrganAnimal ModelKey FindingsReferences
Lung Bleomycin-induced pulmonary fibrosis (mice)Prevented and inhibited pulmonary fibrosis; reduced lung tissue damage and interstitial protein deposition; inhibited HDAC1 and the TGF-β1/Smad pathway. arvojournals.orgijpsonline.comijpsonline.com
Kidney Unilateral ureteral obstruction (mice)Attenuated renal fibrosis; suppressed interstitial macrophage accumulation and myofibroblast activation; modulated macrophage populations (suppressed M1/M2a, promoted M2c). arvojournals.orgnih.govresearchgate.net
Kidney Doxorubicin-induced nephropathy (mice)Hampered glomerulosclerosis and tubulointerstitial fibrosis. osti.gov
Liver Carbon tetrachloride (CCl₄)-induced fibrosis (mice)Reversed fibrotic process and improved liver function; inhibited hepatic stellate cell activation by increasing C/EBP-α acetylation. taylorandfrancis.comnih.gov
Heart Pressure overload-induced hypertrophy (rats)Reduced interstitial fibrosis. ahajournals.org
Heart Angiotensin II-induced fibrosis (animal models)Prevented cardiac fibrosis. imrpress.comnih.gov
Eye Trabeculectomy (rats)Reduced conjunctival fibrosis and collagen deposition. arvojournals.org
Skin Bleomycin-induced skin fibrosis (mice)Prevented accumulation of extracellular matrix. oup.com

Synergistic and Combination Therapies in Preclinical Models

Combined Treatment with Chemotherapeutic Agents

The combination of TSA with traditional chemotherapeutic drugs has been extensively investigated, revealing synergistic interactions across a range of cancer types. These combinations often result in enhanced cancer cell death and inhibition of tumor growth compared to single-agent treatments.

Doxorubicin (B1662922): In prostate cancer cells, the combination of TSA and doxorubicin has been shown to have a synergistic inhibitory effect on cell proliferation by inducing apoptosis. spandidos-publications.com This suggests that TSA can potentiate the cytotoxic effects of doxorubicin, a widely used anthracycline antibiotic. spandidos-publications.com Studies in cardiac myocytes, however, indicate that TSA can augment doxorubicin-induced hypertrophy and DNA damage, highlighting the importance of investigating potential side effects of such combination therapies. nih.govnih.gov

Etoposide: Research in leukemia cells has explored the combination of TSA with etoposide. These studies aim to understand how HDAC inhibitors like TSA can modulate the apoptotic pathways induced by etoposide. iiarjournals.org

Cisplatin (B142131): The synergistic effects of TSA and cisplatin have been observed in various cancers, including lung, bladder, and ovarian cancers. iiarjournals.orgnih.govmdpi.com In cisplatin-resistant lung cancer cells, TSA has been found to enhance sensitivity to cisplatin by promoting apoptosis. nih.gov This combination can lead to a significant inhibition of cell proliferation. nih.gov In human bladder cancer cells, TSA potentiates the antitumor effects of cisplatin. iiarjournals.org Furthermore, in cisplatin-resistant ovarian cancer cells, TSA can sensitize the cells to oncolytic adenovirus therapy in the presence of cisplatin. oncotarget.comresearchgate.net The mechanism often involves the downregulation of anti-apoptotic proteins and the activation of caspase pathways. nih.govmdpi.com

Paclitaxel (B517696): A synergistic cytotoxic response has been demonstrated when TSA is combined with paclitaxel in urothelial carcinoma cells. mdpi.comnih.gov This combination has been shown to suppress the activation of the ERK pathway. mdpi.comnih.gov In endometrial cancer cells, the TSA and paclitaxel combination leads to a dramatic activation of the apoptotic cascade and stabilization of microtubules. aacrjournals.org A mouse xenograft model of endometrial cancer showed a 50% reduction in tumor weight with the combination therapy compared to either drug alone. aacrjournals.orgnih.gov

Chemotherapeutic AgentCancer ModelKey Synergistic FindingsReference
DoxorubicinProstate Cancer CellsSynergistic inhibition of cell proliferation and induction of apoptosis. spandidos-publications.com
EtoposideLeukemia CellsIncreased apoptosis compared to single-agent treatment. iiarjournals.org
CisplatinLung, Bladder, Ovarian Cancer CellsEnhanced sensitivity in resistant cells, increased apoptosis, and synergistic inhibition of cell proliferation. iiarjournals.orgnih.govmdpi.com
PaclitaxelUrothelial and Endometrial Cancer CellsSynergistic cytotoxicity, suppression of ERK pathway, and enhanced microtubule stabilization and apoptosis. mdpi.comnih.govaacrjournals.org

Combination with Targeted Therapies

TSA's ability to modify the cellular environment makes it a suitable partner for various targeted therapies, leading to enhanced therapeutic outcomes in preclinical models.

Metformin (B114582): A synergistic effect between TSA and metformin has been reported in an osteosarcoma model, indicating a potential combination strategy for this type of cancer. alzdiscovery.org

Palladium Nanoparticles: In human cervical cancer cells, the combination of TSA and palladium nanoparticles has demonstrated a strong synergistic interaction. nih.gov This combination leads to a more dramatic inhibitory effect on cell viability and a more pronounced effect on cytotoxicity, oxidative stress, and apoptosis compared to either agent alone. nih.govmdpi.com

Oncolytic Adenoviruses: TSA has been shown to augment the ability of oncolytic adenoviruses to impair cell viability in ovarian and esophageal squamous cell carcinoma cells. alzdiscovery.orgnih.govnih.gov In cisplatin-resistant ovarian cancer, TSA can sensitize cells to oncolytic adenovirus treatment. oncotarget.comresearchgate.net The mechanism can involve the upregulation of the coxsackievirus and adenovirus receptor (CAR), which enhances viral entry into cancer cells. spandidos-publications.com

TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand): Co-treatment with TSA can sensitize TRAIL-resistant human ovarian and renal carcinoma cells to TRAIL-induced apoptosis. nih.govbiomolther.org This sensitization is often associated with the downregulation of anti-apoptotic proteins like c-FLIP, leading to the activation of caspase-8 and the mitochondrial apoptotic pathway. nih.govbiomolther.org

Targeted TherapyCancer ModelKey Synergistic FindingsReference
MetforminOsteosarcomaSynergistic anti-tumor effect. alzdiscovery.org
Palladium NanoparticlesCervical Cancer CellsEnhanced inhibition of cell viability and induction of apoptosis. nih.govmdpi.com
Oncolytic AdenovirusesOvarian and Esophageal CancerAugmented impairment of cell viability and sensitization of resistant cells. alzdiscovery.orgnih.govnih.gov
TRAILOvarian and Renal Cancer CellsOvercoming TRAIL resistance and synergistic induction of apoptosis. nih.govbiomolther.org

Co-administration with Autophagy Inhibitors

The interplay between apoptosis and autophagy is a critical determinant of cell fate. In some contexts, inhibiting autophagy can enhance the pro-apoptotic effects of cancer therapies. In H-Ras transformed breast epithelial cells, the combination of TSA with the autophagy inhibitor chloroquine (B1663885) has been shown to synergistically exert anti-tumor activity. mdpi.com This suggests that blocking the autophagic pathway can potentiate the cell death mechanisms initiated by TSA. Studies have also shown that while TSA can enhance autophagy, co-treatment with an autophagy inhibitor can further increase apoptotic cell death in breast cancer cells. oncotarget.comnih.gov

Potential Synergies with Other Epigenetic Modifiers

Combining different classes of epigenetic drugs is a rational approach to cancer therapy, as these agents can have complementary mechanisms of action.

DNA Methylation Inhibitors (e.g., Decitabine): A well-documented synergy exists between HDAC inhibitors like TSA and DNA methyltransferase (DNMT) inhibitors such as 5-aza-2'-deoxycytidine (decitabine). aacrjournals.orgresearchgate.net This combination is more effective at reducing cell proliferation and inducing the re-expression of silenced tumor suppressor genes than either agent alone in various cancer models, including osteosarcoma, lung cancer, and ovarian cancer. spandidos-publications.complos.orgdovepress.com In myelodysplastic syndrome cell lines, decitabine (B1684300) and TSA have a synergistic effect in inducing apoptosis and differentiation. nih.gov The co-treatment of ovarian cancer cells with TSA and decitabine significantly suppressed tumorigenicity and metastasis in xenograft mouse models. spandidos-publications.com

Epigenetic ModifierCancer ModelKey Synergistic FindingsReference
Decitabine (5-aza-2'-deoxycytidine)Osteosarcoma, Lung Cancer, Ovarian Cancer, Myelodysplastic SyndromeMore effective reduction in cell proliferation, re-expression of silenced genes, and induction of apoptosis compared to single agents. Suppression of tumorigenicity and metastasis. spandidos-publications.complos.orgdovepress.comnih.gov

Mechanisms of Cellular Resistance to Trichostatin a in Research Models

Molecular Adaptations Leading to Decreased Sensitivity

Cells can develop resistance to Trichostatin A (TSA) through various molecular adaptations that reduce its effectiveness. One key mechanism involves the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govoncotarget.com In human cervical cancer cells (HeLa), TSA has been shown to acetylate HIF-1α, leading to its stabilization and increased activity even under normal oxygen conditions (normoxia). nih.govoncotarget.com This activated HIF-1α can then promote the expression of genes like vascular endothelial growth factor (VEGF), which is involved in tumor angiogenesis and can contribute to resistance against anticancer drugs. nih.govoncotarget.com Overexpression of HIF-1α has been demonstrated to reduce TSA-mediated cell death. nih.gov

Another adaptation involves the upregulation of specific proteins. For instance, the overexpression of multidrug resistance-associated proteins, such as MRP8, can lead to resistance to HDAC inhibitor-induced apoptosis. nih.gov Similarly, increased levels of glucose-regulated protein 78 kDa (GRP78/BiP) and p21WAF1 have also been associated with resistance to apoptosis induced by HDAC inhibitors. nih.gov

Furthermore, cellular adaptation to TSA can lead to a broader anti-stress response. nih.gov Studies have shown that cells resistant to TSA also exhibit resistance to other stressors like hydrogen peroxide, DNA damaging agents, and nutrient deprivation. nih.gov This enhanced stress resistance is linked to the upregulation of HDAC4 and the downregulation of the IGF/AKT signaling pathway, which is involved in cellular metabolism. nih.gov The knockdown of HDAC4 in these resistant cells was found to increase their sensitivity to both the DNA damaging drug doxorubicin (B1662922) and glucose deprivation. nih.gov

In the context of colorectal cancer cells, long-term exposure to butyrate (B1204436), another HDAC inhibitor, can induce resistance not only to butyrate itself but also to TSA. waocp.org This acquired resistance is accompanied by the elevated expression of Glucose Transporter 3 (GLUT3). waocp.org Silencing the gene that codes for GLUT3, SLC2A3, was shown to re-sensitize the butyrate-resistant cells to TSA, highlighting the role of altered glucose metabolism in drug resistance. waocp.org

Finally, in some cancer models, the histological phenotype of the tumor can influence its response to TSA. In a rat mammary carcinoma model, tumors that were resistant to TSA treatment were predominantly cribriform/papillary adenocarcinomas. aacrjournals.org In contrast, responding tumors often showed a shift towards a more benign phenotype, such as tubular adenoma or fibroadenoma, suggesting that TSA's antitumor effects may, in some cases, be due to the induction of differentiation. aacrjournals.org

Genetic and Epigenetic Factors Influencing Resistance

Genetic and epigenetic factors play a significant role in modulating cellular resistance to Trichostatin A (TSA). These factors can influence the stability of the differentiated state of a cell and its ability to respond to epigenetic drugs like TSA.

One of the primary epigenetic mechanisms conferring resistance is DNA methylation. nih.gov DNA methylation is a well-known barrier to nuclear reprogramming and can stabilize the gene expression patterns of somatic cells, making them resistant to changes induced by agents like TSA. nih.gov The process of reprogramming often requires the reversal of these DNA methylation patterns. nih.gov In the fungus Neurospora crassa, it has been shown that TSA can lead to the derepression of a gene silenced by DNA methylation, suggesting a direct link between histone acetylation and DNA methylation. pnas.org In fact, TSA treatment was found to cause a selective loss of DNA methylation in this organism. pnas.org

Histone modifications themselves are central to resistance. The balance between histone acetylation and deacetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is crucial for gene expression. pucpr.brijbiotech.com While TSA inhibits HDACs to promote histone acetylation, alterations in the expression or activity of HDACs can confer resistance. For example, in cisplatin-resistant ovarian cancer cells, an upregulation of HDAC1 and particularly HDAC2 has been observed. oncotarget.com

Interestingly, cellular adaptation to TSA can lead to changes in the expression of HDACs themselves. In neuroblastoma and breast cancer cell lines that developed resistance to TSA, a consistent enhancement in the expression of HDAC4 was observed. nih.gov In another study using equine chondrocytes, TSA treatment unexpectedly led to an increased expression of genes encoding HDAC3, SIRT2, and SIRT5, suggesting a complex feedback mechanism. nih.gov

The genetic background of the cells can also influence their response to TSA. The effects of TSA are dependent on the cell type, its epigenetic status, and tissue-specific environmental factors. alzdiscovery.org For example, in human mesenchymal stem cells derived from bone marrow versus adipose tissue, TSA had differential effects on adipogenic gene expression, with bone marrow-derived cells appearing more resistant to its effects. pucpr.br

Furthermore, the expression of certain transcription factors can be altered in response to TSA, contributing to resistance. GATA2, a transcription factor that inhibits adipogenesis, is a target for HDAC3-mediated repression. pucpr.br Treatment with TSA could theoretically increase GATA2 activity, thereby inhibiting processes like adipocyte differentiation. pucpr.br

The interplay between different epigenetic modifications is also a key factor. In the protozoan parasite Entamoeba histolytica, genes modulated by TSA were not affected by the DNA methylation inhibitor 5-Azacytidine, indicating that the crosstalk between DNA methylation and histone modification may not be substantial in all organisms. nih.gov

Finally, the development of resistance to other drugs can be linked to epigenetic changes that also affect TSA sensitivity. For instance, osimertinib-resistant non-small cell lung carcinoma cells can be suppressed by TSA through the downregulation of bromodomain and extra-terminal (BET) proteins. nih.gov

Table 1: Molecular Adaptations to Trichostatin A

Cell/Organism Model Molecular Adaptation Effect on TSA Sensitivity Reference
HeLa (Human Cervical Cancer) Acetylation and stabilization of HIF-1α Decreased sensitivity nih.govoncotarget.com
Cancer Cells Overexpression of MRP8, GRP78/BiP, p21WAF1 Decreased sensitivity nih.gov
Neuroblastoma & Breast Cancer Upregulation of HDAC4, downregulation of IGF/AKT pathway Decreased sensitivity nih.gov
HCT116 (Colorectal Cancer) Upregulation of Glucose Transporter 3 (GLUT3) Decreased sensitivity waocp.org
Rat Mammary Carcinoma Cribiform/papillary adenocarcinoma phenotype Decreased sensitivity aacrjournals.org

Table 2: Genetic and Epigenetic Factors in Trichostatin A Resistance

Cell/Organism Model Genetic/Epigenetic Factor Effect on TSA Sensitivity Reference
General Somatic Cells DNA methylation Decreased sensitivity nih.gov
Neurospora crassa Interplay between histone acetylation and DNA methylation TSA can overcome silencing by DNA methylation pnas.org
Cisplatin-Resistant Ovarian Cancer Upregulation of HDAC1 and HDAC2 Decreased sensitivity oncotarget.com
Neuroblastoma & Breast Cancer Upregulation of HDAC4 Decreased sensitivity nih.gov
Equine Chondrocytes Upregulation of HDAC3, SIRT2, SIRT5 Complex feedback, potential for resistance nih.gov
Human Mesenchymal Stem Cells Cell lineage (bone marrow vs. adipose) Differential sensitivity pucpr.br
Osimertinib-Resistant NSCLC Downregulation of BET proteins by TSA Increased sensitivity nih.gov

Synthetic and Medicinal Chemistry Research on Trichostatin a Derivatives

Design and Synthesis of Novel Trichostatin A Analogs

The fundamental structure of Trichostatin A, featuring a hydroxamic acid group for zinc chelation in the HDAC active site, a linker region, and a cap group for surface interactions, serves as a template for the design of new analogs. ekb.eg Researchers have explored various synthetic strategies to create derivatives with improved properties.

One approach involves the creation of rigid analogs to limit conformational mobility. nih.gov By incorporating indanone or tetralone systems, scientists have synthesized TSA analogs that maintain a conformation similar to that of TSA when bound to the HDAC-like protein. nih.gov The synthesis of these rigid analogs was accomplished by alkylating an indanone or tetralone to introduce a side chain with a terminal ester group, which is a precursor to the crucial hydroxamic acid. nih.gov

Another innovative strategy involves creating hybrid compounds that combine the structural features of TSA with other potent HDAC inhibitors. For instance, a hybrid of TSA and trapoxin (TPX), another natural product that inhibits HDACs, was synthesized. pnas.orgnih.gov This hybrid, named cyclic hydroxamic acid-containing peptide (CHAP), incorporates the cyclic tetrapeptide framework of TPX and the hydroxamic acid functional group of TSA. pnas.orgnih.gov The rationale behind this design is to leverage the potent but irreversible inhibition mechanism of TPX's epoxyketone and convert it into a reversible inhibitor by replacing the epoxyketone with TSA's zinc-chelating hydroxamic acid. pnas.orgnih.gov

Furthermore, simplified, straight-chain hydroxamate analogs of TSA have been prepared. acs.org These structurally less complex molecules offer the potential for more straightforward synthesis and have demonstrated significant HDAC inhibitory activity. acs.org An efficient synthesis for (±)-trichostatic acid and its analogs has also been developed, starting from a commercially available aldehyde and utilizing a Suzuki−Miyaura coupling as a key step. acs.org This method provides a streamlined route to producing (±)-Trichostatin A and its derivatives. acs.org

The following table provides an overview of some novel Trichostatin A analogs and their design strategies:

Analog Type Design Strategy Key Synthetic Feature Reference
Rigid AnalogsLimit conformational mobilityAlkylation of indanone/tetralone systems nih.gov
CHAPsHybrid of TSA and TrapoxinReplacement of epoxyketone with hydroxamic acid pnas.orgnih.gov
Straight-Chain AnalogsStructural simplificationStraight-chain hydroxamates acs.org
(±)-Trichostatic Acid AnalogsEfficient synthesisSuzuki−Miyaura coupling acs.org

Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. For Trichostatin A derivatives, these studies have provided valuable insights into achieving enhanced potency and selectivity for HDAC inhibition.

A key finding from SAR studies is the critical role of the hydroxamic acid moiety and its distance from the cap group. nih.gov Altering the length of the aliphatic chain connecting the hydroxamic acid to the cyclic tetrapeptide backbone in CHAP analogs significantly impacted their potency. pnas.orgnih.gov Specifically, a chain length of five carbons, which mimics the length of an acetylated lysine (B10760008) residue, was found to be optimal for potent HDAC1 inhibition. pnas.org

The nature of the cap group also plays a significant role in the activity of TSA analogs. In the rigid indanone-based analogs, the presence of a dimethylamino group on the phenyl ring was essential for achieving micromolar activity against the H661 non-small cell lung cancer cell line. nih.gov In other studies, replacing the phenyl ring with different aromatic or heterocyclic rings has been explored to modulate potency and selectivity. ekb.eg

Quantitative structure-activity relationship (QSAR) studies have also been employed to identify key physicochemical properties governing the activity of TSA and suberoylanilide hydroxamic acid (SAHA) analogs. researchgate.net These studies have suggested that properties like parachor, which relates to molecular volume and surface tension, can influence the interaction of these inhibitors with the HDAC1 enzyme. researchgate.net Furthermore, the presence of a straight chain with six single bonds joining the aromatic ring and the hydroxamate moiety appears to be favorable for activity. researchgate.net

Key SAR findings for Trichostatin A derivatives are summarized in the table below:

Structural Feature Modification Impact on Activity Reference
Linker Chain LengthVariation in the number of methylene (B1212753) unitsOptimal length of five carbons for CHAP1 potency pnas.orgnih.gov
Cap GroupPresence of a dimethylamino group on the phenyl ringEssential for activity in rigid analogs nih.gov
Hydroxamic Acid MoietyReplacement with other zinc-binding groupsGenerally leads to decreased potency nih.gov
Overall ConformationRigidification of the structureCan maintain active conformation nih.gov
Physicochemical PropertiesParachor and chain lengthInfluence on HDAC1 interaction researchgate.net

Development of Modulators Targeting Specific HDAC Subtypes

A significant challenge in the development of HDAC inhibitors for therapeutic use is the lack of isoform selectivity of many first-generation compounds like TSA and vorinostat (B1683920), which are pan-HDAC inhibitors. frontiersin.orgiiarjournals.org This broad inhibition can lead to off-target effects. Consequently, a major focus of current research is the development of TSA-based analogs that can selectively target specific HDAC subtypes.

The development of CHAP analogs has shown promise in achieving isoform selectivity. pnas.orgnih.gov While TSA inhibits HDAC1, HDAC4, and HDAC6 to a similar extent, CHAP1, the hybrid of TSA and trapoxin, displayed potent inhibition of HDAC1 but was significantly less effective against HDAC6. pnas.orgnih.govnih.gov Further synthesis of counterparts of other naturally occurring cyclic tetrapeptides containing an epoxyketone, with the epoxyketone replaced by a hydroxamic acid, revealed that the structure of the cyclic tetrapeptide framework is a key determinant of target enzyme specificity. pnas.orgnih.gov All the synthesized CHAPs were much more potent against HDAC1 than HDAC6. pnas.org

Another strategy to achieve selectivity involves modifying the "cap" region of the inhibitor to exploit structural differences in the surface area around the active site of different HDAC isoforms. mdpi.com For example, the development of hydroxamate-based inhibitors with a novel alkoxyamide connecting unit has led to compounds with a distinct selectivity profile. uni-duesseldorf.de One such compound, LMK235, showed nanomolar inhibition of HDAC4 and HDAC5, while TSA and vorinostat inhibit these isoforms in the micromolar range. uni-duesseldorf.de

The search for HDAC8-selective inhibitors has also yielded promising results through the use of click chemistry to generate libraries of candidate compounds. acs.org While not direct TSA analogs, this approach highlights the importance of a rigidified orientation of the zinc-binding hydroxamate and a hydrophobic pocket-binding group, a principle that can be applied to the design of novel TSA derivatives. acs.org Molecular modeling suggests that the unique hydrophobic pocket of HDAC8 can be targeted to achieve selectivity. acs.org

The following table highlights examples of Trichostatin A derivatives or related compounds with selectivity for specific HDAC subtypes:

Compound/Analog Targeted HDAC Subtype(s) Key Structural Feature for Selectivity Reference
CHAP1HDAC1Cyclic tetrapeptide framework pnas.orgnih.govnih.gov
LMK235HDAC4, HDAC5Novel alkoxyamide connecting unit uni-duesseldorf.de
C149HDAC8Phenylthiomethyl group binding to a unique hydrophobic pocket acs.org

Future Directions and Unexplored Research Avenues

Identification of Novel Non-Histone Targets and Their Functional Implications

While the impact of Trichostatin A (TSA) on histone proteins is well-established, a burgeoning area of research focuses on its influence on non-histone proteins. The acetylation of these proteins is a critical post-translational modification that can alter their stability, localization, and interaction with other molecules, thereby modulating a wide array of cellular processes beyond direct gene transcription. pharmaceuticalintelligence.com

Future investigations are aimed at systematically identifying the complete repertoire of non-histone proteins that are acetylated following TSA treatment. This involves the use of advanced proteomic techniques to capture a global snapshot of the "acetylome" in various cellular contexts. Understanding the functional consequences of this widespread acetylation is a key objective.

For instance, transcription factors are a major class of non-histone targets for TSA-induced acetylation. Research has shown that TSA can enhance the acetylation and stability of proteins like the estrogen receptor alpha (ERα) and the transcriptional co-activator p300. nih.govresearchgate.net The acetylation of ERα, for example, can enhance its stability and transactivation activities, which has significant implications for breast cancer biology. nih.gov Similarly, the acetylation of p300, a histone acetyltransferase itself, suggests a complex feedback loop where TSA can modulate the activity of enzymes that regulate protein acetylation. nih.govresearchgate.net

The functional implications of acetylating other non-histone targets, such as cytoskeletal proteins, molecular chaperones, and nuclear import factors, are still largely unexplored. pharmaceuticalintelligence.com Identifying these targets and understanding how their acetylation by TSA impacts cellular functions like cell signaling, protein folding, and intracellular transport will provide a more comprehensive understanding of TSA's pleiotropic effects.

Table 1: Examples of Non-Histone Protein Targets of Trichostatin A and Functional Implications

Protein TargetFunctional Implication of AcetylationReference
Estrogen Receptor Alpha (ERα)Increased protein stability and transactivation activity. nih.gov
p300Increased acetylation and protein stability. nih.govresearchgate.net
p53Modulation of transcriptional activity. pharmaceuticalintelligence.com
Serum Response Factor (SRF)Recruitment to promoter regions, influencing gene expression. ahajournals.org

This table is interactive and can be sorted by column.

Comprehensive Profiling of Transcriptional Networks and Epigenetic Landscapes

The inhibitory action of Trichostatin A (TSA) on histone deacetylases initiates a cascade of changes in the epigenetic landscape, extending beyond simple histone hyperacetylation. Future research will focus on comprehensively profiling these intricate alterations to understand the global impact on transcriptional networks and chromatin architecture.

TSA treatment leads to a more "open" or euchromatic chromatin state, which is generally associated with increased gene transcription. researchgate.net This is characterized by an increase in specific histone acetylation marks, such as on histone H3 at lysine (B10760008) 9 (H3K9) and lysine 18 (H3K18), and on histone H4. mdpi.comspandidos-publications.com Studies have shown that TSA-induced histone hyperacetylation can lead to the decondensation of interphase chromatin and an increase in nuclear volume. researchgate.neteur.nl

However, the relationship between TSA-induced acetylation and gene expression is not straightforward. While many genes are upregulated, an equal or even larger number can be repressed, indicating a more complex regulatory mechanism. pharmaceuticalintelligence.com Future studies will employ high-throughput sequencing technologies like RNA-seq and ChIP-seq to map the global changes in gene expression and the distribution of various histone modifications across the genome following TSA treatment. This will help to unravel the specific genomic contexts in which TSA activates or represses transcription.

Furthermore, there is a crucial interplay between histone acetylation and other epigenetic modifications, notably DNA methylation. mdpi.com Research indicates that TSA can induce both global and gene-specific DNA demethylation, even in the absence of DNA replication. capes.gov.brnih.gov This suggests a crosstalk mechanism where histone hyperacetylation can actively promote the removal of methyl groups from DNA, leading to the reactivation of silenced genes. For instance, TSA has been shown to induce the demethylation and expression of tumor suppressor genes like E-CADHERIN. nih.gov Elucidating the precise molecular machinery that links histone acetylation to DNA demethylation is a key area for future exploration.

Table 2: Epigenetic Changes Induced by Trichostatin A

Epigenetic ModificationObserved EffectReference
Histone AcetylationIncreased levels of acH3K9, acH3K18, and acetylated H4. mdpi.comspandidos-publications.com
Chromatin StructureDecondensation of chromatin and increased nuclear volume. researchgate.neteur.nl
DNA MethylationGlobal and gene-specific demethylation. capes.gov.brnih.gov
Gene ExpressionUpregulation and downregulation of various genes, including pluripotency-related genes. pharmaceuticalintelligence.comnih.gov

This table is interactive and can be sorted by column.

Advanced In Vitro Modeling Systems (e.g., organoids, 3D cultures)

The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complexity of in vivo tissues have spurred the development and adoption of advanced three-dimensional (3D) modeling systems, such as organoids and spheroids. nih.govmdpi.comsigmaaldrich.com These models offer a more physiologically relevant environment to study the effects of compounds like Trichostatin A (TSA).

Future research will increasingly utilize these 3D systems to investigate the efficacy and mechanisms of TSA in a context that better mimics the architecture and cell-cell interactions of native tissues. nih.gov For example, in pancreatic ductal adenocarcinoma (PDAC) research, 3D spheroid cultures have been shown to be less sensitive to TSA-induced cytotoxicity compared to 2D monolayer cultures, highlighting the importance of the tumor microenvironment in drug response. nih.govmdpi.com

Organoids, which are self-organizing 3D structures derived from stem cells that can differentiate into organ-specific cell types, represent a particularly powerful tool. sigmaaldrich.com Pancreatic organoids are being used to model processes like acinar ductal metaplasia (ADM), an early event in the development of PDAC. frontiersin.org In these models, TSA has been shown to inhibit ADM formation and even induce a reversal of the metaplastic phenotype. frontiersin.org This provides a valuable platform for screening for more effective epigenetic modulators and for dissecting the molecular pathways involved in TSA's therapeutic effects. frontiersin.orgresearchgate.net

The use of patient-derived organoids is a particularly exciting avenue. These models can be used to test individual tumor responses to TSA and other epigenetic drugs, paving the way for personalized medicine approaches in cancer therapy. nih.gov By studying the effects of TSA in these sophisticated in vitro systems, researchers can gain a more accurate understanding of its potential therapeutic benefits and identify novel strategies for its use in the clinic.

Table 3: Applications of Advanced In Vitro Models in Trichostatin A Research

Model SystemApplicationKey FindingsReference
3D Spheroids (Pancreatic Cancer)Assessing cytotoxicity and drug response.3D cultures are more resistant to TSA than 2D cultures, highlighting the role of the microenvironment. nih.govmdpi.com
Pancreatic OrganoidsModeling acinar ductal metaplasia (ADM).TSA can inhibit and reverse ADM, a precursor to pancreatic cancer. frontiersin.orgresearchgate.net
Patient-Derived OrganoidsPersonalized medicine and drug screening.Offer a platform to test individual tumor responses to epigenetic therapies. nih.gov

This table is interactive and can be sorted by column.

Development of Biomarkers for Response Prediction in Preclinical Settings

A significant challenge in the clinical application of histone deacetylase (HDAC) inhibitors like Trichostatin A (TSA) is the variability in patient response. The development of predictive biomarkers is therefore a critical area of future research to identify which tumors are most likely to benefit from this class of drugs.

In preclinical settings, a promising candidate biomarker for predicting the response to TSA is the level of acetylated histone H3 (acH3). nih.govnih.govwjgnet.com Studies in esophageal squamous cell carcinoma (ESCC) have shown that elevated levels of acH3 correlate with enhanced cell migration and poor survival outcomes, suggesting that acH3 could serve as a predictive biomarker for both disease progression and response to HDAC inhibitor therapy. nih.govf6publishing.com

Future research will focus on validating acH3 as a robust biomarker. This will involve preclinical studies in a range of cell lines and animal models to establish a clear correlation between acH3 levels and therapeutic outcomes, such as tumor growth inhibition and apoptosis. nih.gov Furthermore, investigating the broader histone acetylation landscape may reveal other specific acetylation marks or patterns that could serve as more refined predictive biomarkers.

Beyond histone modifications, the expression levels of specific genes or proteins that are modulated by TSA could also be developed as biomarkers. For example, the induction of the cell cycle inhibitor p21Waf1 is a known downstream effect of TSA, and its expression level could potentially predict cellular sensitivity. wjgnet.com

The ultimate goal is to develop a panel of validated biomarkers that can be used in preclinical models to stratify tumors based on their predicted sensitivity to TSA. This will not only help in the design of more effective therapeutic strategies but also guide the selection of patients for clinical trials, thereby increasing the likelihood of successful outcomes.

Table 4: Potential Preclinical Biomarkers for Trichostatin A Response

Biomarker CandidateRationaleModel System/Disease ContextReference
Acetylated Histone H3 (acH3)Levels correlate with cellular response and prognosis.Esophageal Squamous Cell Carcinoma (ESCC) nih.govnih.govwjgnet.comf6publishing.com
p21Waf1 ExpressionUpregulation is a key downstream effect of TSA-induced cell cycle arrest.Pancreatic Cancer wjgnet.com
γ-H2AX ExpressionIndicates DNA damage, which is enhanced by TSA in combination with radiation.Esophageal Cancer amegroups.org

This table is interactive and can be sorted by column.

Q & A

Q. What methodologies are recommended for investigating TSA's mechanism of action as a histone deacetylase (HDAC) inhibitor in in vitro models?

To study TSA's HDAC inhibition, use enzymatic assays (e.g., fluorometric HDAC activity kits) and Western blotting for histone acetylation markers (e.g., H3K9ac). Include dose-response curves (5–500 nM TSA) and time-course experiments (6–48 hours) to establish dynamic effects. Validate results with positive controls (e.g., sodium butyrate) and negative controls (untreated cells) .

Q. How should experimental protocols be designed to ensure reproducibility of TSA-induced epigenetic effects?

  • Cell lines: Use well-characterized models (e.g., HeLa, HEK293) with documented HDAC expression profiles.
  • Treatment conditions: Standardize TSA concentration (e.g., 100 nM for 24 hours) and solvent controls (e.g., DMSO <0.1%).
  • Replicates: Perform triplicate biological replicates with technical duplicates to account for variability .

Q. What are the common pitfalls in interpreting TSA-induced gene expression data, and how can they be mitigated?

Contradictions may arise from cell-type-specific HDAC isoform expression or off-target effects. Use isoform-specific HDAC inhibitors (e.g., MS-275 for HDAC1/3) as comparators. Combine RNA-seq with chromatin immunoprecipitation (ChIP-seq) to link acetylation changes to transcriptional outcomes .

Q. How can researchers statistically validate the significance of TSA's effects in heterogeneous cell populations?

Apply non-parametric tests (e.g., Mann-Whitney U-test) for non-normal distributions. For time-series data, use mixed-effects models to account for intra-sample correlations. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overinterpretation of marginal significance .

Q. What controls are essential in TSA treatment experiments to isolate HDAC inhibition from cytotoxicity?

  • Viability controls: Measure cell viability via MTT or ATP assays at all TSA concentrations.
  • Rescue experiments: Co-treat with trichostatin A and HDAC agonists (e.g., tubacin) to confirm specificity.
  • Epigenetic controls: Compare with DNA methyltransferase inhibitors (e.g., 5-azacytidine) to distinguish histone acetylation effects .

Advanced Research Questions

Q. How can TSA be integrated into combinatorial epigenetic therapy studies to assess synergistic effects?

Design factorial experiments (e.g., TSA + DNA demethylating agents) using Chou-Talalay synergy analysis. Quantify synergy via combination indices (CI <1 indicates synergy). Monitor global epigenomic changes using ATAC-seq or methylCAP-seq to identify cooperative regulatory regions .

Q. What strategies optimize TSA treatment protocols for primary cell cultures with variable HDAC activity?

  • Titration: Pre-screen HDAC activity (e.g., using a HDAC-Glo assay) to adjust TSA doses.
  • Pulsed treatment: Apply short-term TSA exposure (e.g., 6-hour pulses) to minimize cytotoxicity while retaining efficacy.
  • Validation: Use single-cell RNA-seq to assess heterogeneity in response .

Q. How can researchers resolve discrepancies between TSA's in vitro and in vivo pharmacokinetic profiles?

  • Pharmacokinetic modeling: Measure TSA’s half-life in serum and tissue penetration using LC-MS/MS.
  • Tissue-specific HDAC inhibition: Compare acetylation levels in target organs (e.g., liver vs. brain) via immunohistochemistry.
  • Species differences: Use humanized mouse models to bridge translational gaps .

Q. What computational approaches predict TSA's off-target effects on non-histone proteins?

Employ molecular docking simulations (e.g., AutoDock Vina) to screen TSA against HDAC-related proteins (e.g., tubulin). Validate predictions with thermal shift assays (TSA) and surface plasmon resonance (SPR) for binding affinity quantification .

Q. How should longitudinal studies be structured to evaluate TSA's impact on epigenetic memory?

  • Time-resolved sampling: Collect cells at intervals (e.g., 0, 7, 30 days post-treatment) for whole-genome bisulfite sequencing (WGBS) and Hi-C chromatin conformation analysis.
  • Clonal tracking: Use barcode-based lineage tracing to monitor heritable epigenetic changes .

Methodological Best Practices

  • Data reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw flow cytometry data in supplementary files .
  • Ethical compliance: Disclose conflicts of interest and animal welfare protocols (e.g., ARRIVE guidelines) in the methods section .
  • Literature alignment: Use PICOT frameworks to align hypotheses with prior studies (e.g., "In X cancer model, how does TSA compared to Y inhibitor affect Z biomarker over T time?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.